Phenanthrene-13C6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i1+1,3+1,5+1,7+1,11+1,13+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPNZTXNASCQKK-KHNBPAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676104 | |
| Record name | (1,2,3,4,4a,10a-~13~C_6_)Phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189955-53-0 | |
| Record name | (1,2,3,4,4a,10a-~13~C_6_)Phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Phenanthrene-13C6: Chemical Properties and Synthesis
This technical guide provides a comprehensive overview of the chemical properties and synthesis of this compound, an isotopically labeled form of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. This document is intended for researchers in environmental science, toxicology, and drug development who utilize labeled compounds for quantification and metabolic studies.
Chemical and Physical Properties
This compound is a stable isotope-labeled version of phenanthrene, where six of the fourteen carbon atoms are replaced with the ¹³C isotope. This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, particularly in monitoring human exposure to PAHs.[1][2] The physical properties of this compound are expected to be very similar to those of its unlabeled counterpart.
Data Presentation: Quantitative Properties
The table below summarizes the key chemical and physical properties of this compound and its parent compound, phenanthrene.
| Property | This compound | Phenanthrene (Unlabeled) |
| Molecular Formula | C₈(¹³C)₆H₁₀[3][4] | C₁₄H₁₀[5] |
| Molecular Weight | 184.19 g/mol [3] | 178.23 g/mol [5] |
| CAS Number | 1189955-53-0[3][4][6] | 85-01-8[5] |
| Appearance | - | Colorless, crystal-like solid[5] |
| Purity | ≥99%[3] | - |
| Melting Point | - | 101 °C[5][7] |
| Boiling Point | - | 332 - 340 °C[5][7] |
| Solubility | Soluble in nonane[6] | Nearly insoluble in water; Soluble in toluene, CCl₄, ether, chloroform, acetic acid, benzene[5] |
| log Kow | - | 4.46[8] |
Synthesis of this compound
The synthesis of isotopically labeled PAHs is crucial for their use as standards in environmental and biological analysis.[9] Convergent synthetic pathways have been developed for the efficient production of uniformly ¹³C-labeled PAHs, starting from simple, commercially available ¹³C-labeled precursors like U-¹³C-benzene.[9]
Experimental Protocol: Synthesis of Uniformly Labeled U-¹³C-Phenanthrene
A key method for synthesizing uniformly ¹³C-labeled phenanthrene involves the dehydrogenation of a tetrahydrophenanthrene precursor.[9]
Materials:
-
U-¹³C-1,2,3,4-tetrahydrophenanthrene
-
Palladium on charcoal (Pd-C, 10%)
-
Triethylene glycol dimethyl ether
-
Benzene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Dissolve U-¹³C-1,2,3,4-tetrahydrophenanthrene (1.1 mmol) in triethylene glycol dimethyl ether (5 mL).
-
Add 10% Pd-C (60 mg) to the solution.
-
Heat the mixture to 240 °C under an argon atmosphere for 4 hours.
-
After cooling to room temperature, dilute the reaction mixture with benzene (50 mL).
-
Wash the organic phase with water (10 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent via evaporation.
-
Crystallize the residue from ethanol to yield U-¹³C-Phenanthrene.
Expected Yield: 78%[9] Product Characterization: The final product can be characterized by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS), which should show a molecular ion peak (M⁺) at m/z 192.[9]
Workflow for U-¹³C-Phenanthrene Synthesis
Caption: Workflow for the dehydrogenation synthesis of U-¹³C-Phenanthrene.
Application in Metabolite Quantification
This compound is primarily used as an internal standard for the quantification of phenanthrene metabolites, such as hydroxyphenanthrenes, in biological samples like urine.[1] Its utility stems from its chemical similarity to the analyte and its distinct mass, which allows for accurate quantification via isotope dilution mass spectrometry.[9]
Experimental Protocol: Synthesis of a Labeled Metabolite Standard
To serve as a more specific internal standard, this compound can be converted into a labeled metabolite, such as 9-hydroxy[¹³C₆]phenanthrene.[2]
Starting Material: [¹³C₆]Phenanthrene
Three-Step Synthesis:
-
Bromination: [¹³C₆]Phenanthrene is brominated using N-Bromosuccinimide (NBS) in dimethylformamide (DMF) to produce 9-bromo[¹³C₆]phenanthrene.
-
Methoxylation: The brominated intermediate is treated with sodium methoxide in the presence of a copper(I) bromide (CuBr) catalyst and ethyl acetate (EtOAc) co-catalyst. This "Ullmann-type" reaction yields 9-methoxy[¹³C₆]phenanthrene.[2] The overall yield for these two steps is 70%.[2]
-
Demethylation: The methoxy group is removed by treating with 30% hydrobromic acid (HBr) in acetic acid to furnish the final product, 9-hydroxy[¹³C₆]phenanthrene, as a brownish solid.[2] The yield for this final step is 59%.[2]
Overall Yield: 41%[2]
Workflow for Labeled Metabolite Standard Synthesis
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. scbt.com [scbt.com]
- 4. This compound - Acanthus Research [acanthusresearch.com]
- 5. Phenanthrene - Wikipedia [en.wikipedia.org]
- 6. Phenanthrene (¹³Câ, 99%) 100 μg/mL in nonane - Cambridge Isotope Laboratories, CLM-2451-1.2 [isotope.com]
- 7. Phenanthrene | 85-01-8 [chemicalbook.com]
- 8. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
Physical characteristics of Phenanthrene-13C6 solid
An In-depth Technical Guide to the Physical Characteristics of Solid Phenanthrene-13C6
Introduction
This compound is a stable isotope-labeled form of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings. In this compound, six of the fourteen carbon atoms are replaced with the heavy isotope, carbon-13. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly as an internal standard for the quantification of phenanthrene in various environmental and biological matrices using isotope dilution mass spectrometry.[1][2] Its physical characteristics are fundamentally similar to those of its unlabeled counterpart, with the primary difference being its molecular weight. This guide provides a detailed overview of the physical properties of solid this compound, the experimental protocols for their determination, and its application in analytical workflows.
Physical and Chemical Properties
The physical properties of this compound are nearly identical to those of unlabeled phenanthrene, with the exception of properties dependent on molecular mass. The following table summarizes the key physical and chemical data. Data for unlabeled phenanthrene are provided as a close proxy where specific data for the labeled compound are not available.
| Property | Value | Reference |
| Appearance | Colorless to white crystalline solid, may appear as flakes or platelets. Solutions can exhibit blue fluorescence. | [3][4] |
| Molecular Formula | C₈¹³C₆H₁₀ | [2][5][6] |
| Molecular Weight | 184.19 g/mol | [2][5] |
| Unlabeled Molecular Weight | 178.23 g/mol | [7] |
| CAS Number | 1189955-53-0 | [2][5][6][8] |
| Unlabeled CAS Number | 85-01-8 | [9] |
| Purity | Typically ≥99% | [2] |
| Melting Point | 95 - 101 °C (for unlabeled phenanthrene) | [3] |
| Boiling Point | 336 °C (for unlabeled phenanthrene) | [3] |
| Solubility in Water | Insoluble | [3] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene, toluene, carbon tetrachloride, and glacial acetic acid. | [7] |
| Density | 1.063 g/cm³ (for unlabeled phenanthrene) | [3] |
Experimental Protocols
Detailed methodologies for determining the key physical characteristics of solid this compound are outlined below. These protocols are based on established standard methods.
Melting Point Determination (Capillary Method)
This protocol is based on the principles outlined in ASTM E324 and E794 standards for determining the melting point of crystalline solids.[10][11][12]
-
Principle: The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is typically recorded as a range, from the temperature of the first visible liquid drop to the temperature at which all solid has melted. A narrow melting range is indicative of high purity.[13]
-
Apparatus: A melting point apparatus with a heated block, a light source, a magnifying lens for observation, and a calibrated thermometer or digital temperature sensor. Capillary tubes (closed at one end).
-
Procedure:
-
Sample Preparation: A small amount of finely powdered solid this compound is packed into a capillary tube to a height of 1-2 mm.[13]
-
Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 10-15°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the last crystal melts is recorded as the final melting point.[13]
-
Solubility Determination in Water (Flask Method)
This protocol is based on the OECD Guideline 105 for testing the water solubility of chemicals.[14][15][16][17]
-
Principle: This method determines the saturation concentration of a substance in water at a given temperature. An excess of the solid is equilibrated with water until the solution is saturated, after which the concentration of the dissolved substance is measured.
-
Apparatus: Erlenmeyer flasks with stoppers, a mechanical shaker or magnetic stirrer, a constant temperature water bath (20 ± 0.5 °C), a centrifuge or filtration system, and a suitable analytical instrument (e.g., HPLC or GC/MS) for concentration measurement.
-
Procedure:
-
Equilibration: An excess amount of solid this compound is added to a known volume of deionized water in a flask.
-
Agitation: The flask is sealed and agitated in a constant temperature bath to facilitate dissolution and reach equilibrium. The agitation time is determined in a preliminary test but is typically 24-48 hours.[16]
-
Phase Separation: Once equilibrium is reached, the mixture is allowed to settle, and the solid and aqueous phases are separated by centrifugation or filtration.
-
Analysis: The concentration of this compound in the clear aqueous phase is determined using a calibrated analytical method.
-
Crystal Structure Determination (Single-Crystal X-ray Diffraction)
This protocol outlines the general steps for determining the crystal structure of an organic compound like this compound.[3][18][19]
-
Principle: Single-crystal X-ray diffraction is a technique that provides the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam scattered by the crystal.[3]
-
Procedure:
-
Crystal Growth: High-quality single crystals are required. A common method is slow evaporation or vapor diffusion.[19]
-
Dissolve this compound in a suitable solvent in which it is moderately soluble (e.g., toluene).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a small amount of a "poor" solvent (an "anti-solvent" in which the compound is less soluble, e.g., hexane).
-
Over time, the vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility of this compound and promoting the slow growth of single crystals.[20]
-
-
Data Collection: A suitable crystal (typically <0.3 mm in all dimensions) is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is cooled (often in a stream of liquid nitrogen) to reduce thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[3][18]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and symmetry. The positions of the atoms in the crystal lattice are determined using computational methods. The resulting structural model is then refined to achieve the best possible fit with the experimental data.[3]
-
Application in Analytical Workflows
The primary application of this compound is as an internal standard for the quantification of phenanthrene and other PAHs in environmental samples by gas chromatography-mass spectrometry (GC/MS), as detailed in methods like EPA Method 8270D.[21][22][23][24]
-
Principle of Isotope Dilution: this compound is chemically identical to native phenanthrene and thus behaves similarly during sample preparation, extraction, and analysis. However, it is distinguishable by its higher mass. By adding a known amount of this compound to a sample, any loss of the analyte during the procedure will be mirrored by a proportional loss of the internal standard. The ratio of the native analyte to the labeled standard, as measured by the mass spectrometer, remains constant regardless of sample loss, allowing for accurate quantification.
Typical GC/MS Workflow for PAH Analysis
The following diagram and protocol describe a typical workflow for the analysis of PAHs in a solid matrix like soil, using this compound as an internal standard.
Caption: Workflow for PAH analysis using this compound as an internal standard.
-
Detailed Protocol (based on EPA Method 8270D):
-
Sample Extraction: A known mass of the sample (e.g., soil) is extracted with an appropriate solvent (e.g., a mixture of acetone and hexane) using a technique like Soxhlet extraction or pressurized fluid extraction.
-
Extract Concentration: The solvent extract is concentrated to a small, known volume (e.g., 1 mL).
-
Internal Standard Spiking: A precise volume of a standard solution of this compound is added to the concentrated extract.
-
GC/MS Analysis:
-
An aliquot of the spiked extract is injected into the GC/MS system.
-
The compounds are separated on a capillary column with a temperature program that ramps the oven temperature to elute the PAHs.
-
The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, where it only monitors for the specific molecular ions of the target PAHs and the internal standard (e.g., m/z 178 for phenanthrene and m/z 184 for this compound).
-
-
Quantification: The concentration of native phenanthrene in the sample is calculated by comparing the peak area of phenanthrene to the peak area of this compound, using a response factor determined from the analysis of calibration standards.
-
Logical Relationships of Physical Characteristics
The following diagram illustrates the relationship between the fundamental physical properties of solid this compound and the standard experimental methods used for their determination.
Caption: Key physical properties of this compound and their determination methods.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. scbt.com [scbt.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound (Contain ~5% unlabeled) [lgcstandards.com]
- 6. This compound - Acanthus Research [acanthusresearch.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. esslabshop.com [esslabshop.com]
- 9. Phenanthrene (¹³Câ, 99%) 100 μg/mL in nonane - Cambridge Isotope Laboratories, CLM-2451-1.2 [isotope.com]
- 10. matestlabs.com [matestlabs.com]
- 11. infinitalab.com [infinitalab.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. chm.uri.edu [chm.uri.edu]
- 14. filab.fr [filab.fr]
- 15. Water Solubility | Scymaris [scymaris.com]
- 16. laboratuar.com [laboratuar.com]
- 17. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 18. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 19. How To [chem.rochester.edu]
- 20. journals.iucr.org [journals.iucr.org]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. pubs.usgs.gov [pubs.usgs.gov]
- 23. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 24. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Phenanthrene-13C6: A Technical Guide for Advanced Research Applications
Phenanthrene-13C6 is a stable isotope-labeled (SIL) form of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings[1][2][3]. In this isotopologue, six of the fourteen carbon atoms in the phenanthrene molecule have been replaced with the heavy isotope of carbon, ¹³C. This labeling does not significantly alter the chemical properties of the molecule but increases its molecular weight by six Daltons, making it readily distinguishable from its native counterpart by mass spectrometry[4]. This key characteristic makes this compound an indispensable tool in various research fields, particularly in analytical chemistry, environmental science, and toxicology.
Stable isotope-labeled compounds are invaluable in research for tracing and elucidating complex chemical, biological, and environmental processes[5]. The use of a stable isotope like ¹³C avoids the risks and handling complexities associated with radioactive isotopes[6]. This guide provides an in-depth overview of the primary applications of this compound, supported by experimental methodologies and data.
Core Applications in Research
The primary utility of this compound stems from its function as an isotopic tracer and an internal standard. These applications are critical for achieving high accuracy and precision in quantitative analyses and for tracking the fate of phenanthrene in complex systems.
Internal Standard for Quantitative Analysis
In analytical chemistry, particularly for chromatographic and mass spectrometric techniques (e.g., GC-MS, LC-MS), this compound serves as an ideal internal standard[1][5][7]. When analyzing samples for the presence of phenanthrene or its metabolites, a known quantity of the ¹³C-labeled standard is added at the beginning of the sample preparation process. Because the labeled standard has virtually identical physicochemical properties to the native analyte, it experiences the same losses during extraction, cleanup, and derivatization steps.
By measuring the ratio of the native analyte's signal to the labeled standard's signal in the mass spectrometer, analysts can accurately quantify the concentration of the native phenanthrene, correcting for any procedural variations or matrix effects. This technique, known as isotope dilution mass spectrometry (IDMS), is the gold standard for quantitative analysis.
Furthermore, this compound can be used as a starting material to synthesize other labeled compounds. For instance, it has been used to create labeled 9-hydroxy[¹³C₆]phenanthrene, which serves as a perfect internal standard for quantifying this key phenanthrene metabolite in human urine samples by GC-MS/MS[7][8].
Tracer for Environmental Fate and Bioaccumulation Studies
Phenanthrene is a widespread environmental pollutant resulting from the incomplete combustion of organic materials[3][8][9]. Understanding its behavior, transport, and fate in ecosystems is crucial for environmental risk assessment. This compound is used as a tracer to follow the movement and transformation of phenanthrene in soil, water, and biological systems[5][10].
Researchers can introduce this compound into a controlled environment (a microcosm) and track its uptake, bioaccumulation, and trophic transfer through the food chain. A notable study used ¹³C-labeled phenanthrene to quantify its accumulation in marine microalgae and its subsequent transfer to corals[6]. This approach allows the experimentally added PAH to be distinguished from any pre-existing background contamination, enabling precise measurement of uptake rates and bioconcentration factors[6]. The use of stable isotopes in these studies provides a safer and analytically simpler alternative to radiolabeling[6].
Metabolism and Toxicology Research
Isotopically labeled compounds are employed to study metabolic pathways and molecular interactions[5][11]. This compound can be administered to biological systems, such as cell cultures or animal models, to trace its metabolic fate. Phenanthrene itself is metabolized by cytochrome P450 enzymes into various hydroxylated and dihydrodiol metabolites[12]. By using the ¹³C₆-labeled version, researchers can unequivocally identify and quantify these metabolites in complex biological matrices like urine, blood, or tissue homogenates, providing clear insights into the pathways of metabolic activation and detoxification[13][14]. This is critical for toxicology studies, as the carcinogenicity of many PAHs is linked to their metabolic activation into reactive intermediates like diol epoxides[13].
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 1189955-53-0 | [4] |
| Molecular Formula | C₈(¹³C)₆H₁₀ | [4] |
| Molecular Weight | 184.19 g/mol | [4] |
| Purity | ≥99% | [4] |
| Appearance | White/Colorless Solid | [2] |
Table 2: Summary of Research Applications and Techniques
| Application Area | Specific Use | Analytical Technique(s) | Sample Matrix | Reference |
| Environmental Analysis | Internal standard for PAH quantification | GC-MS, LC-MS/MS | Soil, Water, Air | [7][8] |
| Bioaccumulation Studies | Tracer for uptake and trophic transfer | Cavity Ring-Down Spectroscopy (CRDS), IRMS | Phytoplankton, Corals, Aquatic organisms | [6] |
| Human Biomonitoring | Internal standard for metabolite quantification | GC-MS/MS, LC-MS/MS | Human Urine | [7][13] |
| Metabolism Studies | Tracer for identifying metabolic pathways | LC-MS, NMR | Cell cultures, Animal models | [5][12] |
Experimental Protocols
Protocol 1: Quantification of Hydroxyphenanthrene in Urine using IDMS
This protocol describes a general method for quantifying a phenanthrene metabolite in a urine sample using a ¹³C-labeled internal standard, adapted from methodologies described in the literature[7][8][13].
1. Sample Preparation and Spiking:
- Thaw a 2 mL human urine sample.
- Add a known amount (e.g., 10 ng) of ¹³C-labeled hydroxyphenanthrene internal standard solution in methanol.
- Add 500 µL of a pH 5.0 acetate buffer.
- Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution to deconjugate the metabolites.
- Vortex and incubate the sample at 37°C for 16 hours (overnight).
2. Solid-Phase Extraction (SPE):
- Condition an SPE cartridge (e.g., C18, 200 mg) with 5 mL of methanol followed by 5 mL of deionized water.
- Load the incubated urine sample onto the cartridge.
- Wash the cartridge with 5 mL of 40% methanol in water to remove interferences.
- Dry the cartridge under vacuum for 10 minutes.
- Elute the analytes with 5 mL of dichloromethane.
3. Sample Concentration and Derivatization (for GC-MS):
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 50 µL of pyridine.
- Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
- Cap the vial and heat at 70°C for 1 hour to form trimethylsilyl (TMS) derivatives.
- Cool to room temperature before analysis.
4. GC-MS/MS Analysis:
- Inject 1 µL of the derivatized sample into the GC-MS/MS system.
- Use a suitable capillary column (e.g., DB-5MS).
- Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the native analyte and the ¹³C-labeled internal standard.
- Quantify the native analyte by calculating the peak area ratio relative to the internal standard and comparing it to a calibration curve.
Protocol 2: Environmental Tracer Study in an Aquatic Microcosm
This protocol outlines a method to study the bioaccumulation of phenanthrene in phytoplankton, based on the principles described by Gärdes et al. (2020)[6].
1. Microcosm Setup:
- Establish several replicate glass aquaria containing filtered seawater and a known density of a phytoplankton culture (e.g., Dunaliella salina).
- Maintain controlled conditions of light, temperature, and aeration.
2. Dosing with this compound:
- Prepare a stock solution of this compound in a water-miscible solvent like acetone.
- Introduce the labeled compound into the test aquaria to achieve the desired final concentration (e.g., 10 µg/L). A separate set of control aquaria should receive only the solvent.
3. Sampling:
- Collect water and phytoplankton samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
- For phytoplankton, filter a known volume of water through a pre-weighed glass fiber filter. Rinse the filter with clean seawater to remove external contamination.
- Freeze all samples immediately and store at -20°C or lower until analysis.
4. Sample Analysis (CRDS):
- Dry the phytoplankton-containing filters to a constant weight to determine the biomass.
- Analyze a portion of the dried biomass using a Cavity Ring-Down Spectrometer (CRDS) coupled with an elemental analyzer.
- The CRDS will precisely measure the total carbon content and the ¹³C/¹²C isotope ratio (δ¹³C).
- Calculate the uptake of this compound into the phytoplankton based on the enrichment of ¹³C in the biomass compared to control samples.
- Calculate the Bioconcentration Factor (BCF) as the concentration of this compound in the organism (in ng/kg dry weight) divided by its concentration in the water (in ng/L).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phenanthrene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. Accumulation of 13C-labelled phenanthrene in phytoplankton and transfer to corals resolved using cavity ring-down spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Fact sheet: Phenanthrene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 10. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 11. Core-Labeling (Radio) Synthesis of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Analysis of Phenanthrene and Benzo[a]pyrene Tetraol Enantiomers in Human Urine: Relevance to the Bay Region Diol Epoxide Hypothesis of Benzo[a]pyrene Carcinogenesis and to Biomarker Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Guide: Phenanthrene-13C6 - Commercial Availability, Purity, and Application as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and purity of Phenanthrene-13C6, a stable isotope-labeled polycyclic aromatic hydrocarbon (PAH). It is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of phenanthrene and its metabolites in various matrices. This guide also outlines a typical experimental workflow for its use in isotope dilution mass spectrometry.
Commercial Availability and Purity of this compound
This compound is commercially available from several suppliers, typically as a solid (neat) or in solution at various concentrations. The purity of the labeled compound is a critical factor for its use as an internal standard, and suppliers generally provide a certificate of analysis with detailed information.
Below is a summary of commercially available this compound products:
| Supplier | Product Number | Format | Purity/Concentration | CAS Number |
| Santa Cruz Biotechnology | sc-217469 | Solid | ≥99% | 1189955-53-0 |
| Cambridge Isotope Laboratories, Inc. | CLM-2451-1.2 | 100 µg/mL in nonane | 99% (isotopic) | 1189955-53-0 |
| LGC Standards | TRC-P294802 | Neat | Contains ~5% unlabeled | 1189955-53-0 |
| MedChemExpress | HY-131153S | Solid | 99.89% (isotopic) | 1189955-53-0 |
| Pharmaffiliates | Neat | Contains ~4% unlabeled | 1189955-53-0 | |
| ESSLAB | 12061.14-100-NN | 100 µg/mL in n-nonane | Not specified | 1189955-53-0 |
| Acanthus Research Inc. | ACB-161030-0067 | Not specified | Not specified | 1189955-53-0 |
Experimental Protocol: Quantification of Phenanthrene in Environmental Samples using Isotope Dilution GC-MS with this compound as an Internal Standard
The use of 13C-labeled standards, such as this compound, is preferred over deuterated standards in some applications as they do not undergo hydrogen exchange and have negligible amounts of native (unlabeled) content, leading to higher accuracy at low detection limits.[1] The following is a generalized protocol for the analysis of phenanthrene in water or soil/sediment samples.
Sample Preparation and Spiking
-
Water Samples:
-
Collect a known volume of the water sample (e.g., 1 L).
-
Add a precise amount of this compound solution (the internal standard) to the sample. The amount should be chosen to be in a similar concentration range as the expected native phenanthrene concentration.
-
Adjust the pH of the sample if necessary for optimal extraction.
-
-
Soil/Sediment Samples:
-
Homogenize the sample to ensure uniformity.
-
Weigh a known amount of the sample (e.g., 10 g).
-
Spike the sample with a known amount of this compound internal standard.
-
Extraction
-
Liquid-Liquid Extraction (for water samples):
-
Transfer the spiked water sample to a separatory funnel.
-
Add an appropriate organic solvent (e.g., dichloromethane or hexane).
-
Shake vigorously to partition the analytes into the organic layer.
-
Collect the organic layer and repeat the extraction process on the aqueous layer to ensure complete recovery.
-
Combine the organic extracts.
-
-
Pressurized Liquid Extraction (PLE) or Soxhlet Extraction (for soil/sediment samples):
-
Mix the spiked soil/sediment sample with a drying agent (e.g., sodium sulfate).
-
Pack the mixture into an extraction cell.
-
Extract the sample using an appropriate solvent (e.g., toluene) under elevated temperature and pressure (for PLE) or for an extended period (for Soxhlet).
-
Extract Cleanup and Concentration
-
The crude extract may contain interfering compounds. A cleanup step using techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC) can be employed to remove these interferences.
-
Concentrate the cleaned extract to a small, known volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.
GC-MS Analysis
-
Inject a small aliquot of the concentrated extract into a gas chromatograph-mass spectrometer (GC-MS).
-
The GC will separate the components of the mixture based on their boiling points and affinity for the column's stationary phase.
-
The MS will detect and quantify the native phenanthrene and the this compound internal standard. Selected Ion Monitoring (SIM) mode is often used for enhanced sensitivity and specificity.
Quantification
The concentration of native phenanthrene in the original sample is calculated using the following isotope dilution formula:
Concentration of Analyte = (Area of Analyte / Area of Labeled Standard) * (Amount of Labeled Standard / Sample Volume or Weight) * Response Factor
The response factor (RF) is determined by analyzing a calibration standard containing known amounts of both the native analyte and the labeled standard.
Logical Workflow for Isotope Dilution Mass Spectrometry
The following diagram illustrates the general workflow for using this compound as an internal standard in an analytical experiment.
Conclusion
This compound is a readily available, high-purity stable isotope-labeled compound that serves as a reliable internal standard for the accurate quantification of phenanthrene in various complex matrices. Its use in isotope dilution mass spectrometry, as outlined in the experimental protocol, is a robust and widely accepted analytical technique in environmental monitoring, toxicology, and drug metabolism studies. The stability of the 13C label ensures high-quality data, which is crucial for researchers and scientists in these fields.
References
Phenanthrene-13C6: A Technical Guide to its Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the material safety data and analytical applications of Phenanthrene-13C6. This compound is a stable isotope-labeled version of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). It serves as a crucial internal standard in analytical chemistry for the accurate quantification of phenanthrene in various environmental and biological matrices. This document compiles essential data on its properties, safety protocols, and a detailed experimental workflow for its use.
Core Data Presentation
The following tables summarize the key quantitative data for this compound. It is important to note that while identifiers are specific to the labeled compound, the physical, chemical, toxicological, and ecological data are derived from the Material Safety Data Sheet (MSDS) of its unlabeled counterpart, phenanthrene. The isotopic labeling is not expected to significantly alter these macroscopic properties.
Table 1: Compound Identification
| Identifier | Value | Source |
| Product Name | This compound | [1][2][3][4] |
| CAS Number | 1189955-53-0 | [1][2][3] |
| Molecular Formula | C₈¹³C₆H₁₀ | [1][2] |
| Molecular Weight | 184.19 g/mol | [1][2] |
| Purity | ≥99% | [1] |
Table 2: Physical and Chemical Properties (of unlabeled Phenanthrene)
| Property | Value | Source |
| Appearance | Colorless to white crystalline solid | [5][6] |
| Odor | Faint aromatic | [5][7] |
| Melting Point | 98-101 °C | [5][8] |
| Boiling Point | 340 °C | [5][8] |
| Density | 1.063 g/mL at 25 °C | [5][8] |
| Solubility in Water | Insoluble | [7][9] |
| Solubility in Organic Solvents | Soluble in toluene, carbon tetrachloride, ether, chloroform, acetic acid, and benzene | [9] |
| Vapor Pressure | 1 mmHg at 68°F | [7] |
| log Kow (Octanol-Water Partition Coefficient) | 4.46 | [10] |
Table 3: Toxicological Data (of unlabeled Phenanthrene)
| Parameter | Value | Species | Source |
| LD50 (Oral) | 700 mg/kg | Mouse | [6][10] |
| LD50 (Intraperitoneal) | 700 mg/kg | Mouse | [6] |
| LD50 (Intravenous) | 56 mg/kg | Mouse | [6] |
| Carcinogenicity | Not classifiable as to its carcinogenicity to humans (IARC Group 3) | N/A | [10][11] |
Table 4: Ecological Data (of unlabeled Phenanthrene)
| Parameter | Value | Species | Duration | Source |
| LC50 (Fish) | 0.234 mg/L | Lepomis macrochirus (Bluegill sunfish) | 96 h | [10] |
| EC50 (Aquatic Invertebrate) | 0.212 mg/L | Daphnia magna (Water flea) | Not Specified | [10] |
Safety and Handling
The safe handling of this compound is paramount in a laboratory setting. The following diagrams outline the recommended procedures for first aid and spill response, based on the safety data for unlabeled phenanthrene.
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of phenanthrene and other PAHs in complex matrices. The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known amount of the isotopically labeled standard to the sample prior to extraction and analysis. The labeled standard behaves chemically and physically identically to the native analyte during sample preparation and analysis, thus allowing for accurate correction of any analyte loss.
Detailed Methodology: Analysis of Phenanthrene in Soil by GC/MS
This protocol is a synthesized procedure based on established methods for PAH analysis in soil and sediment.
1. Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Spiking with Internal Standard: Weigh approximately 10 g of the homogenized soil into a beaker. Spike the sample with a known amount of this compound solution (e.g., 1 µg in a suitable solvent like acetone).
-
Dehydration: Add 5-10 g of anhydrous sodium sulfate to the soil and mix thoroughly until a free-flowing powder is obtained.
-
Extraction: Transfer the soil mixture to a Soxhlet extraction thimble. Extract with a 1:1 (v/v) mixture of hexane and acetone for 16-24 hours. Alternatively, use an accelerated solvent extraction (ASE) system with the same solvent mixture at elevated temperature and pressure.
2. Extract Cleanup
-
Concentration: Concentrate the extract to approximately 1-2 mL using a rotary evaporator.
-
Silica Gel Chromatography: Prepare a silica gel column for cleanup. Condition the column with hexane. Apply the concentrated extract to the column and elute with a suitable solvent mixture (e.g., hexane:dichloromethane). This step removes polar interferences.
-
Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC/MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC/MS) is used for analysis.
-
GC Conditions:
-
Column: A capillary column suitable for PAH analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Splitless injection at 280°C.
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Phenanthrene (native): m/z 178 (quantification), 179 (confirmation)
-
This compound (internal standard): m/z 184 (quantification)
-
-
4. Quantification
-
Calculate the concentration of native phenanthrene in the sample using the response factor determined from the analysis of calibration standards containing both native phenanthrene and this compound.
Conclusion
This compound is an indispensable tool for the accurate and precise measurement of phenanthrene in complex samples. While its physical and toxicological properties are considered analogous to its unlabeled form, proper safety precautions must always be observed in the laboratory. The detailed experimental protocol provided herein offers a robust framework for its application in environmental analysis, ensuring high-quality data for research and regulatory purposes.
References
- 1. scbt.com [scbt.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. 1189955-53-0 CAS Manufactory [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phenanthrene | 85-01-8 [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. PHENANTHRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. 85-01-8 CAS MSDS (Phenanthrene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Phenanthrene - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
Phenanthrene-13C6: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Phenanthrene-13C6, a stable isotope-labeled polycyclic aromatic hydrocarbon (PAH) crucial for a variety of research applications, including environmental analysis and metabolic studies. Due to the limited availability of specific stability data for the 13C6 isotopologue, this guide synthesizes information from supplier recommendations for the labeled compound and degradation pathways established for unlabeled phenanthrene.
Recommended Storage Conditions
Proper storage is paramount to ensure the integrity and longevity of this compound. The primary recommendations from suppliers are summarized below. Adherence to these guidelines will minimize degradation and preserve the isotopic purity of the compound.
| Parameter | Recommendation | Source |
| Temperature | Room temperature. | [1][2] |
| Light | Store away from light. | [1] |
| Moisture | Store away from moisture. | [1] |
| Form | Typically supplied as a solution in a solvent like nonane. | [1] |
Note: While "room temperature" is a common recommendation, for long-term storage, maintaining a consistent temperature at the lower end of the typical room temperature range (e.g., 20°C) is advisable.
Stability Profile and Potential Degradation Pathways
Under typical laboratory storage conditions (in the dark, at a stable temperature, and in an appropriate solvent), this compound is expected to be stable. However, exposure to certain conditions can lead to degradation. The primary degradation pathways for phenanthrene are microbial and photochemical. While microbial degradation is less of a concern for pure standards in organic solvents, photodegradation is a significant risk.
Studies on unlabeled phenanthrene have shown that it can be degraded by various bacteria through hydroxylation and subsequent ring cleavage.[3][4][5][6] The initial step often involves the formation of dihydrodiols, which are then converted to other intermediates such as 1-hydroxy-2-naphthoic acid.[3][6]
It is important to note that studies comparing 13C-labeled and deuterium-labeled PAHs have suggested that 13C-labeled compounds may show lower stability under specific, high-energy analytical conditions such as pressurized liquid extraction.[7] This suggests that while generally stable for storage, the labeled compound's stability during experimental procedures should be considered.
Experimental Protocols
Given the lack of standardized, publicly available stability testing protocols for this compound, a general workflow for in-house stability assessment is proposed. This protocol is based on common practices for evaluating the stability of chemical standards.
Objective: To determine the stability of a this compound solution under specific laboratory conditions over a defined period.
Materials:
-
This compound solution of known concentration.
-
High-purity solvent (matching the solvent of the standard).
-
Amber glass vials with Teflon-lined caps.
-
Analytical instrumentation (e.g., GC-MS or HPLC-MS).
-
Calibrated analytical balance.
-
Volumetric flasks and pipettes.
Methodology:
-
Initial Analysis (T=0):
-
Prepare a series of dilutions of the this compound stock solution to create a calibration curve.
-
Analyze the stock solution and the calibration standards using a validated analytical method (e.g., GC-MS in Selected Ion Monitoring mode).
-
Establish the initial concentration and purity of the this compound stock solution. This will serve as the baseline.
-
-
Sample Preparation for Stability Study:
-
Aliquot the this compound stock solution into several amber glass vials.
-
Seal the vials tightly.
-
-
Storage Conditions:
-
Store the vials under the desired conditions to be tested (e.g., room temperature in the dark, refrigerated, exposed to ambient light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a vial from each storage condition.
-
Allow the solution to equilibrate to room temperature.
-
Analyze the sample using the same analytical method as in the initial analysis.
-
Quantify the concentration of this compound and look for the appearance of any new peaks that could indicate degradation products.
-
-
Data Analysis:
-
Compare the concentration and purity of the stored samples to the initial (T=0) data.
-
A significant decrease in concentration or the appearance of degradation products would indicate instability under those storage conditions.
-
Visualizing Workflows and Pathways
This compound Handling and Storage Workflow
The following diagram illustrates a recommended workflow for handling and storing this compound to maintain its integrity.
Caption: Recommended workflow for handling and storing this compound.
Generalized Bacterial Degradation Pathway of Phenanthrene
This diagram illustrates a simplified, common pathway for the bacterial degradation of phenanthrene, which can be considered a potential, though unlikely under sterile storage, degradation route for this compound.
Caption: Simplified bacterial degradation pathway for phenanthrene.
References
- 1. Phenanthrene (¹³Câ, 99%) 100 μg/mL in nonane - Cambridge Isotope Laboratories, CLM-2451-1.2 [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. crdd.osdd.net [crdd.osdd.net]
- 4. Degradation pathways of phenanthrene by Sinorhizobium sp. C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenanthrene Degradation Pathway [eawag-bbd.ethz.ch]
- 6. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Phenanthrene using Phenanthrene-13C6 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals involved in the quantitative analysis of Polycyclic Aromatic Hydrocarbons (PAHs).
Introduction Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are widespread environmental contaminants, with some compounds classified as probable human carcinogens.[1] Phenanthrene is a three-ring PAH commonly monitored in environmental and biological samples.[2] Accurate and precise quantification of phenanthrene is critical for environmental monitoring, food safety, and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for PAH analysis due to its high sensitivity and selectivity.[3][4]
The isotope dilution mass spectrometry (IDMS) technique, which utilizes a stable isotope-labeled internal standard, is the gold standard for achieving the highest accuracy and precision.[5][6] This application note details a protocol for the quantitative analysis of phenanthrene in various matrices using Phenanthrene-13C6 as an internal standard with GC-MS. This compound is an ideal internal standard as it co-elutes with the native phenanthrene, exhibits identical chemical and physical behavior during sample preparation and analysis, but is distinguishable by its mass-to-charge ratio (m/z).[5][7] The use of 13C-labeled standards is particularly advantageous as they do not undergo the hydrogen exchange that can sometimes be a concern with deuterated standards.[5]
Principle of Isotope Dilution GC-MS
The core of the isotope dilution method is the addition of a known quantity of the isotopically labeled analog of the analyte (this compound) to the sample at the earliest stage of preparation.[7][8] This "internal standard" acts as a surrogate that experiences the same procedural losses as the native analyte during extraction, cleanup, and injection.[9]
Because the native analyte and the internal standard have nearly identical chemical properties, any loss during sample workup will affect both compounds equally, keeping their ratio constant. The mass spectrometer distinguishes between the native phenanthrene (C14H10) and the labeled standard (13C6C8H10) based on their different masses. Quantification is then performed by calculating the ratio of the MS response of the native analyte to the response of the labeled internal standard.[7] This ratio is then used to determine the concentration of the native analyte from a calibration curve constructed using the same response ratios.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
Experimental Protocols
Materials and Reagents
-
Standards: Phenanthrene (≥99.5% purity), this compound (≥99% isotopic purity).[10]
-
Solvents: Dichloromethane, Hexane, Acetone (Pesticide grade or equivalent).[11]
-
Reagents: Anhydrous Sodium Sulfate, Silica Gel (for cleanup).
-
Apparatus: Gas chromatograph coupled to a mass spectrometer (GC-MS), autosampler, capillary column (e.g., Agilent DB-5ms or equivalent), micropipettes, vials, evaporator (e.g., Kuderna-Danish or nitrogen blow-down).[11][12]
Standard Solution Preparation
-
Primary Stock Solutions (100 µg/mL): Prepare individual stock solutions of phenanthrene and this compound in a suitable solvent like dichloromethane.
-
Internal Standard Spiking Solution (e.g., 0.5 µg/mL): Dilute the this compound primary stock solution to the desired working concentration. This solution is added to all samples, blanks, and calibration standards.[11]
-
Calibration Standards: Prepare a series of calibration standards containing phenanthrene at various concentrations (e.g., 10, 50, 100, 250, 500 ng/mL).[13] Spike each calibration level with the internal standard spiking solution to achieve a constant concentration of this compound in every standard.
Sample Preparation (General Workflow)
The following is a generalized workflow. Specific steps for extraction and cleanup may need to be optimized based on the sample matrix (e.g., water, soil, tissue).[14][15]
-
Sample Collection & Spiking: Weigh a known amount of the homogenized sample (e.g., 1-10 g of soil or tissue, 100-1000 mL of water) into an extraction vessel. Add a precise volume of the this compound internal standard spiking solution.
-
Extraction:
-
For Solid Samples (Soil, Tissue): Use methods like Accelerated Solvent Extraction (ASE) or Soxhlet extraction with a suitable solvent mixture (e.g., dichloromethane/acetone 1:1 v/v).[15][16]
-
For Liquid Samples (Water): Perform liquid-liquid extraction (LLE) with dichloromethane or use solid-phase extraction (SPE) with a C18 cartridge.[1][5]
-
-
Drying and Concentration: Dry the resulting organic extract by passing it through anhydrous sodium sulfate. Concentrate the extract to a small volume (e.g., 1 mL) using a Kuderna-Danish apparatus or a gentle stream of nitrogen.[17]
-
Cleanup (if necessary): For complex matrices, a cleanup step using silica gel column chromatography may be required to remove interferences.[17]
-
Final Volume Adjustment: Adjust the final extract to a precise volume (e.g., 1.0 mL) with the appropriate solvent. The sample is now ready for GC-MS analysis.
Caption: General experimental workflow for PAH analysis using IDMS.
GC-MS Analysis
Inject 1-2 µL of the final extract into the GC-MS system. The analysis is typically performed in Selected Ion Monitoring (SIM) mode to maximize sensitivity.[11][13]
Table 1: Typical GC-MS Operating Conditions
| Parameter | Setting | Reference |
|---|---|---|
| Gas Chromatograph | ||
| Injection Mode | Splitless (1 µL) | [11] |
| Inlet Temperature | 300-320 °C | [12][18] |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) | [12] |
| Column | HP-5MS (or equivalent), 30-60 m x 0.25 mm ID, 0.25 µm film | [11][12] |
| Oven Program | 60 °C (hold 2 min), ramp to 310 °C at 6-10 °C/min, hold 10-20 min | [12][15] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI), 70 eV | [11] |
| MS Source Temp | 320 °C | [18] |
| MS Transfer Line | 320 °C | [18] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |[13] |
Table 2: Selected Ions for Monitoring Phenanthrene and this compound
| Compound | Ion Role | m/z |
|---|---|---|
| Phenanthrene (C14H10) | Quantifier | 178 |
| Qualifier | 176, 179 | |
| This compound | Quantifier | 184 |
| | Qualifier | 185 |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks for native phenanthrene and this compound based on their retention times and characteristic ions.
-
Calibration Curve: For each calibration standard, calculate the response factor (RF) using the peak areas: Response Ratio = (Peak Area of Phenanthrene at m/z 178) / (Peak Area of this compound at m/z 184) Plot the response ratio against the concentration of phenanthrene to generate a linear calibration curve. The linearity should be confirmed by a coefficient of determination (R²) value >0.99.[13]
-
Sample Quantification: Calculate the response ratio for each sample using the same formula. Determine the concentration of phenanthrene in the sample extract by applying this ratio to the linear regression equation derived from the calibration curve.
-
Final Concentration: Calculate the final concentration in the original sample by accounting for the initial sample weight/volume and the final extract volume.
Method Performance Data
The use of this compound as an internal standard provides excellent method performance. The data below is representative of typical results achieved with isotope dilution GC-MS methods for PAHs.
Table 3: Representative Method Validation Data
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity (R²) | > 0.998 | [13] |
| Method Detection Limit (MDL) | 0.1 - 10 pg on-column | [19] |
| 0.08 - 0.85 ng/L (in water) | [5] | |
| 1 - 3 ng/g (in sediment) | [8] | |
| Recovery | 80 - 120% | [8][13] |
| Reproducibility (RSD) | < 15% |[8][13] |
Conclusion
The use of this compound as an internal standard in an isotope dilution GC-MS method provides a robust, highly accurate, and precise protocol for the quantification of phenanthrene.[5][8] This approach effectively corrects for variations and losses during sample preparation and instrumental analysis, making it suitable for complex matrices encountered in environmental, food safety, and clinical research.[3][16] The detailed protocol and performance data presented in this application note serve as a comprehensive guide for laboratories aiming to implement high-quality PAH analysis.
References
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tdi-bi.com [tdi-bi.com]
- 12. Polycyclic Aromatic Hydrocarbons (PAHs) for CSIA by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 13. agilent.com [agilent.com]
- 14. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Determination of 43 polycyclic aromatic hydrocarbons in air particulate matter by use of direct elution and isotope dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
Audience: Researchers, scientists, and drug development professionals.
An Application Note for the Quantitative Analysis of Phenanthrene Using Isotope Dilution HPLC-MS/MS with Phenanthrene-¹³C₆
Introduction
Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials.[1][2] Due to the carcinogenic and mutagenic properties of some PAHs, it is crucial to have sensitive and accurate analytical methods for their detection.[3] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the analysis of PAHs, offering high sensitivity and selectivity.[1][4]
This application note details a protocol for the quantitative analysis of phenanthrene in various matrices using HPLC-MS/MS. The method employs Phenanthrene-¹³C₆ as an internal standard for accurate quantification through isotope dilution.[5][6] Phenanthrene-¹³C₆ is a stable, isotopically labeled version of phenanthrene that co-elutes with the native analyte but is distinguished by its higher mass, ensuring reliable correction for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
Materials and Reagents
-
Standards: Phenanthrene (≥98% purity), Phenanthrene-¹³C₆ (99% isotopic purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Dichloromethane (HPLC grade), n-Hexane (HPLC grade)
-
Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Sample Matrices: The described protocol is applicable to environmental water samples and can be adapted for other matrices like soil, sediment, or biological fluids.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of phenanthrene from a water sample.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of LC-MS grade water.[7] Ensure the cartridge does not go dry.
-
Sample Loading: Spike the water sample (e.g., 500 mL) with a known concentration of Phenanthrene-¹³C₆ internal standard. Pass the spiked sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 10 mL of a 5% methanol in water solution to remove interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the analytes from the cartridge with two 5 mL portions of dichloromethane.
-
Solvent Exchange and Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of acetonitrile for HPLC-MS/MS analysis.
HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 50% B, increase to 95% B over 10 min, hold for 2 min, return to 50% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Source Temperature | 400°C (APCI) / 500°C (ESI) |
| Dwell Time | 100 ms |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Calibration and Quantification
Prepare a series of calibration standards containing known concentrations of phenanthrene and a constant concentration of Phenanthrene-¹³C₆. Plot the ratio of the peak area of phenanthrene to the peak area of Phenanthrene-¹³C₆ against the concentration of phenanthrene to generate a calibration curve. The concentration of phenanthrene in the samples can then be determined using this calibration curve.
Data Presentation
The following table summarizes the MRM transitions and typical retention times for phenanthrene and its internal standard.
Table 3: Quantitative Data for Phenanthrene and Phenanthrene-¹³C₆
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Collision Energy (eV) |
| Phenanthrene | 179.1 | 152.1 | ~ 8.5 | 25 |
| Phenanthrene-¹³C₆ | 185.1 | 155.1 | ~ 8.5 | 25 |
Note: Retention times and collision energies are instrument-dependent and may require optimization.
Visualization
The following diagram illustrates the general workflow for the HPLC-MS/MS analysis of phenanthrene using an internal standard.
Caption: Workflow for the quantitative analysis of phenanthrene.
References
- 1. A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromatic hydrocarbons (OH-PAH) in urine of non-smokers and smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and quantification of phenanthrene ortho-quinones in human urine and their association with lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. weber.hu [weber.hu]
- 7. agilent.com [agilent.com]
Application Note: Quantification of Polycyclic Aromatic Hydrocarbon (PAH) Metabolites in Human Urine using Phenanthrene-¹³C₆ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of environmental pollutants formed from the incomplete combustion of organic materials. Human exposure to PAHs is a significant health concern due to their carcinogenic and mutagenic properties. Biomonitoring of PAH exposure is crucial for assessing health risks and is often achieved by measuring their metabolites in biological matrices such as urine. Phenanthrene, a common three-ring PAH, serves as a representative model for studying PAH metabolism. Its hydroxylated metabolites (phenanthrols) are important biomarkers of exposure.
Accurate quantification of these metabolites is essential and is effectively accomplished using isotope dilution mass spectrometry (IDMS). This technique employs stable isotope-labeled internal standards, such as Phenanthrene-¹³C₆, which closely mimic the chemical and physical behavior of the native analytes, thereby correcting for matrix effects and variations during sample preparation and analysis.[1][2][3] This application note provides a detailed protocol for the quantification of phenanthrene metabolites in human urine using Phenanthrene-¹³C₆ as an internal standard with analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS).
Principle
The method involves the enzymatic hydrolysis of conjugated PAH metabolites in urine, followed by extraction and derivatization, and subsequent analysis by GC-MS/MS.[4][5] Phenanthrene-¹³C₆ labeled internal standards for the target phenanthrols are spiked into the urine sample at the beginning of the procedure to account for any analyte loss during sample processing.[5][6] Quantification is based on the ratio of the response of the native analyte to its corresponding ¹³C-labeled internal standard. The use of ¹³C-labeled standards is preferred over deuterated standards to prevent potential deuterium exchange, which can compromise analytical accuracy.[6]
Experimental Protocols
Materials and Reagents
-
Standards: Native and ¹³C₆-labeled phenanthrol standards (1-OH-phenanthrene, 2-OH-phenanthrene, 3-OH-phenanthrene, 4-OH-phenanthrene, and 9-OH-phenanthrene)
-
Enzymes: β-glucuronidase/arylsulfatase
-
Solvents: Methanol, Dichloromethane (DCM), Hexane (all HPLC or GC grade)
-
Reagents: Sodium acetate buffer (0.1 M, pH 5.0), Ascorbic acid, Derivatizing agent (e.g., BSTFA + 1% TMCS)
-
Solid-Phase Extraction (SPE): C18 cartridges
Sample Preparation and Extraction
-
Sample Thawing and Spiking: Thaw frozen human urine samples (1-5 mL) at room temperature. Spike the samples with a known amount of the Phenanthrene-¹³C₆ internal standard solution.[4]
-
Enzymatic Hydrolysis: Add sodium acetate buffer and ascorbic acid to the urine sample.[4] Add β-glucuronidase/arylsulfatase solution to deconjugate the glucuronidated and sulfated metabolites.[5][7] Incubate the mixture overnight (approximately 16-18 hours) at 37°C.[7]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analytes with dichloromethane.
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a suitable solvent and add the derivatizing agent (e.g., BSTFA + 1% TMCS) to convert the hydroxylated metabolites into their more volatile trimethylsilyl (TMS) ethers.[5] Heat the mixture at 70°C for 30 minutes.
Caption: Workflow for the extraction of PAH metabolites from urine.
GC-MS/MS Analysis
-
Gas Chromatograph (GC): Agilent 7890B or equivalent
-
Mass Spectrometer (MS): Agilent 7000D Triple Quadrupole MS or equivalent
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp 1: 25°C/min to 250°C
-
Ramp 2: 10°C/min to 320°C, hold for 5 min
-
-
Ion Source Temperature: 230°C
-
Interface Temperature: 300°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Quantitative data for the analysis of phenanthrols using Phenanthrene-¹³C₆ internal standards are summarized below. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LOD (ng/L) | LOQ (ng/L) | Recovery (%) |
| 1-OH-Phenanthrene | 266.1 | 251.1 | 13.8 | 0.5 | 1.5 | 95-105 |
| ¹³C₆-1-OH-Phenanthrene | 272.1 | 257.1 | 13.8 | - | - | - |
| 2-OH-Phenanthrene | 266.1 | 251.1 | 14.1 | 0.4 | 1.2 | 92-108 |
| ¹³C₆-2-OH-Phenanthrene | 272.1 | 257.1 | 14.1 | - | - | - |
| 3-OH-Phenanthrene | 266.1 | 251.1 | 14.2 | 0.3 | 1.0 | 98-110 |
| ¹³C₆-3-OH-Phenanthrene | 272.1 | 257.1 | 14.2 | - | - | - |
| 4-OH-Phenanthrene | 266.1 | 251.1 | 13.4 | 0.6 | 1.8 | 90-103 |
| ¹³C₆-4-OH-Phenanthrene | 272.1 | 257.1 | 13.4 | - | - | - |
| 9-OH-Phenanthrene | 266.1 | 251.1 | 14.5 | 0.5 | 1.6 | 93-107 |
| ¹³C₆-9-OH-Phenanthrene | 272.1 | 257.1 | 14.5 | - | - | - |
LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on typical instrument performance. Recovery is determined by spiking known concentrations of native standards into blank urine and comparing the measured concentration to the actual concentration.
Signaling Pathways and Logical Relationships
The metabolic activation of phenanthrene can proceed through different pathways, leading to the formation of various metabolites. The "diol epoxide" pathway is of particular toxicological interest as it can lead to the formation of carcinogenic diol epoxides.[5] The formation of phenanthrols is generally considered a detoxification pathway.[5]
Caption: Simplified metabolic pathways of phenanthrene.
Conclusion
This application note provides a robust and reliable method for the quantification of phenanthrene metabolites in human urine using Phenanthrene-¹³C₆ as an internal standard. The use of isotope dilution GC-MS/MS ensures high accuracy, precision, and sensitivity, making this protocol suitable for biomonitoring studies in research, clinical, and drug development settings. The detailed experimental procedure and workflow diagrams serve as a comprehensive guide for laboratory professionals.
References
- 1. Problems of PAH quantification by GC-MS method using isotope-labelled standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of behavioral differences between native polycyclic aromatic hydrocarbons and (13)C-labeled internal standards during clean-up steps of analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Twenty-one Metabolites of Methylnaphthalenes and Polycyclic Aromatic Hydrocarbons in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 7. Predictors of urinary polycyclic aromatic hydrocarbon metabolites in girls from the San Francisco Bay Area - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Phenanthrene Metabolites in Human Urine using Isotope Dilution GC-MS with Phenanthrene-13C6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant formed from the incomplete combustion of organic materials. Human exposure to PAHs is a significant health concern due to their carcinogenic and mutagenic properties. Biomonitoring of PAH exposure is crucial for assessing health risks in exposed populations. Once in the body, phenanthrene is metabolized, and its hydroxylated metabolites (hydroxyphenanthrenes or phenanthrols) are conjugated with glucuronic acid or sulfate to facilitate excretion in urine.[1][2] Therefore, the quantitative analysis of these urinary metabolites serves as a reliable biomarker for assessing human exposure to phenanthrene.[3]
This application note details a robust and sensitive method for the determination of hydroxyphenanthrene metabolites in human urine. The method employs enzymatic hydrolysis to deconjugate the metabolites, followed by solid-phase extraction (SPE) for sample cleanup and concentration. Analysis is performed by gas chromatography-mass spectrometry (GC-MS) with derivatization. Stable isotope-labeled phenanthrene-13C6 is utilized as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Experimental Protocols
Materials and Reagents
-
Standards: this compound, 1-hydroxyphenanthrene, 2-hydroxyphenanthrene, 3-hydroxyphenanthrene, 4-hydroxyphenanthrene, and 9-hydroxyphenanthrene certified reference materials.
-
Enzymes: β-glucuronidase/arylsulfatase from Helix pomatia.
-
Solvents: Acetonitrile, methanol, ethyl acetate, and toluene (HPLC or GC-MS grade).
-
Reagents: Sodium acetate buffer (0.1 M, pH 5.0), N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) for derivatization.
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or equivalent).[4]
-
Other: Ultrapure water, nitrogen gas (high purity).
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each native hydroxyphenanthrene and this compound in acetonitrile.[1] Store at 4°C in amber vials.
-
Working Standard Solutions: Prepare serial dilutions of the native hydroxyphenanthrene stock solutions in methanol to create a calibration curve ranging from approximately 0.1 ng/mL to 50 ng/mL.
-
Internal Standard Spiking Solution: Prepare a solution of this compound in toluene at a concentration of 100 pg/µL.[1]
-
QC Samples: Prepare QC samples by spiking pooled human urine (previously tested to be free of target analytes) with known concentrations of hydroxyphenanthrenes to create low, medium, and high concentration levels.[5]
Sample Preparation Protocol
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex for 1 minute to ensure homogeneity.[6] Aliquot 2 mL of each urine sample, calibrator, and QC sample into screw-cap glass tubes.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard spiking solution to each tube.
-
Enzymatic Hydrolysis: Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0) and 100 µL of β-glucuronidase/arylsulfatase solution to each tube.[6][7] Incubate the mixture in a shaking water bath at 37°C for at least 16 hours (overnight) to deconjugate the metabolites.[6][7]
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridges by passing 5 mL of methanol followed by 5 mL of ultrapure water.[4]
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering polar compounds.[7]
-
Drying: Dry the cartridge thoroughly by passing nitrogen gas through it for 10-15 minutes.
-
Elution: Elute the analytes from the cartridge with 6 mL of ethyl acetate into a clean collection tube.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of toluene.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the reconstituted sample.[8] Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of the hydroxyphenanthrenes. Cool to room temperature before GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC):
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions: Monitor the molecular ions and major fragment ions for each derivatized hydroxyphenanthrene and for the this compound internal standard.
-
Data Presentation
Table 1: GC-MS SIM Parameters for Hydroxyphenanthrene-TMS Derivatives and this compound
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound (IS) | 184 | 158 |
| 1-Hydroxyphenanthrene-TMS | 266 | 251, 165 |
| 2-Hydroxyphenanthrene-TMS | 266 | 251, 165 |
| 3-Hydroxyphenanthrene-TMS | 266 | 251, 165 |
| 4-Hydroxyphenanthrene-TMS | 266 | 251, 165 |
| 9-Hydroxyphenanthrene-TMS | 266 | 251, 165 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Calibration Range | 0.1 - 50 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Mean Method Recovery | ~70-80%[10] |
Mandatory Visualization
Caption: Experimental workflow for phenanthrene metabolite analysis.
Caption: Phenanthrene metabolism and excretion pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wwwn.cdc.gov [wwwn.cdc.gov]
- 6. Determination of Hydroxy Polycyclic Aromatic Hydrocarbons in Human Urine Using Automated Microextraction by Packed Sorbent and Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Measurement of urinary monohydroxy polycyclic aromatic hydrocarbons using automated liquid-liquid extraction and gas chromatography/isotope dilution high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Phenanthrene-13C6 in Soil and Sediment Testing: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Phenanthrene-13C6 in the analysis of soil and sediment samples. This compound serves as an invaluable tool, primarily as an internal standard for accurate quantification of phenanthrene and other polycyclic aromatic hydrocarbons (PAHs) using isotope dilution methods, and as a tracer to study the fate and degradation of these environmental contaminants.
Introduction to this compound in Environmental Analysis
Phenanthrene is a three-ring polycyclic aromatic hydrocarbon (PAH), a class of persistent organic pollutants that are ubiquitous in the environment, originating from both natural and anthropogenic sources. Due to their carcinogenic and mutagenic properties, the accurate quantification of PAHs in environmental matrices like soil and sediment is of paramount importance for risk assessment and remediation studies.
This compound, a stable isotope-labeled version of phenanthrene, is a superior internal standard for analytical techniques such as Gas Chromatography-Mass Spectrometry (GC/MS). Its chemical and physical properties are nearly identical to the native phenanthrene, ensuring that it behaves similarly during sample extraction, cleanup, and analysis. This co-elution allows for the correction of matrix effects and variations in extraction efficiency, leading to highly accurate and precise quantification. Unlike deuterated standards, 13C-labeled compounds are not susceptible to back-exchange of isotopes, ensuring greater stability and reliability of results.[1]
Furthermore, this compound is a powerful tool in tracer studies to investigate the biodegradation of phenanthrene in soil and sediment. By tracking the incorporation of the 13C label into microbial biomass and metabolic byproducts, researchers can identify the microorganisms responsible for degradation and elucidate the metabolic pathways involved.
Quantitative Data and Performance Characteristics
The use of this compound as an internal standard in isotope dilution GC/MS analysis provides excellent analytical performance. Below are tables summarizing typical quantitative data for the analysis of phenanthrene in soil and sediment.
Table 1: Typical Recovery Rates for Phenanthrene using Isotope Dilution with this compound
| Matrix Type | Extraction Method | Spike Level | Average Recovery (%) | Reference |
| Soil | Soxhlet Extraction | 50 µg/kg | 85 - 110% | [2] |
| Sediment | Accelerated Solvent Extraction (ASE) | 100 µg/kg | 90 - 105% | |
| Contaminated Soil | Ultrasonic Extraction | 1 mg/kg | 80 - 115% |
Table 2: Method Detection Limits (MDL) and Limits of Quantification (LOQ) for Phenanthrene in Soil and Sediment
| Matrix Type | Analytical Method | MDL (µg/kg) | LOQ (µg/kg) | Reference |
| Soil | GC/MS (SIM Mode) | 0.1 - 1.0 | 0.3 - 3.0 | [3] |
| Sediment | GC/MS/MS (MRM Mode) | 0.05 - 0.5 | 0.15 - 1.5 | |
| Various Soils | HPLC-FLD | 0.005 - 0.78 | 0.02 - 1.6 | [4] |
Experimental Protocols
This section provides detailed protocols for the use of this compound in soil and sediment analysis.
Protocol 1: Quantification of Phenanthrene in Soil/Sediment using Isotope Dilution GC/MS
This protocol outlines the procedure for determining the concentration of phenanthrene in a soil or sediment sample using this compound as an internal standard.
3.1.1. Materials and Reagents
-
This compound solution (e.g., 1.0 µg/mL in a suitable solvent like acetone or nonane)
-
Native phenanthrene standard for calibration
-
Solvents (Dichloromethane, Acetone, Hexane - all pesticide grade or equivalent)
-
Anhydrous sodium sulfate (baked at 400°C for 4 hours)
-
Extraction thimbles (pre-cleaned)
-
Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)
-
Concentrator (e.g., Kuderna-Danish or rotary evaporator)
-
Gas Chromatograph-Mass Spectrometer (GC/MS)
3.1.2. Experimental Workflow
Caption: Experimental workflow for the quantification of phenanthrene in soil/sediment.
3.1.3. Procedure
-
Sample Preparation:
-
Homogenize the soil or sediment sample thoroughly.
-
Weigh approximately 10 g of the homogenized sample into a pre-cleaned extraction thimble.
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution for a final concentration of 10 µg/kg). The exact amount should be chosen to be in the mid-range of the calibration curve.
-
-
Extraction:
-
Soxhlet Extraction: Place the thimble in a Soxhlet extractor and extract with a suitable solvent mixture (e.g., 1:1 hexane:acetone) for 16-24 hours.
-
Accelerated Solvent Extraction (ASE): Place the thimble in the ASE cell and extract according to the instrument's operating parameters, typically using a similar solvent mixture at elevated temperature and pressure.
-
-
Cleanup and Concentration:
-
Pass the extract through a column of anhydrous sodium sulfate to remove any residual water.
-
If necessary, perform a cleanup step using silica gel or Florisil chromatography to remove interfering compounds.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a rotary evaporator.
-
-
GC/MS Analysis:
-
Analyze the concentrated extract using a GC/MS system. Typical GC/MS parameters are provided in Table 3.
-
The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor the molecular ions for both native phenanthrene (m/z 178) and this compound (m/z 184).
-
Table 3: Typical GC/MS Operating Conditions for Phenanthrene Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | m/z 178 (Phenanthrene), m/z 184 (this compound) |
-
Quantification:
-
Calculate the concentration of phenanthrene in the original sample using the following isotope dilution formula: Concentration (µg/kg) = (A_nat / A_is) * (C_is / M_sample) * RF Where:
-
A_nat = Peak area of native phenanthrene (m/z 178)
-
A_is = Peak area of this compound (m/z 184)
-
C_is = Amount of this compound added (ng)
-
M_sample = Mass of the soil/sediment sample (g)
-
RF = Response Factor (determined from a calibration curve)
-
-
Protocol 2: Tracing Phenanthrene Biodegradation using this compound
This protocol describes a microcosm study to identify microorganisms involved in phenanthrene degradation and to trace the metabolic fate of phenanthrene.
3.2.1. Materials and Reagents
-
This compound
-
Soil or sediment of interest
-
Mineral salts medium
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
3.2.2. Experimental Workflow
Caption: Workflow for tracing phenanthrene biodegradation using this compound.
3.2.3. Procedure
-
Microcosm Setup:
-
Prepare microcosms by placing a known amount of soil or sediment (e.g., 50 g) into glass flasks.
-
Adjust the moisture content to an optimal level for microbial activity.
-
Spike the microcosms with this compound to a final concentration relevant to the study's objectives (e.g., 10-100 mg/kg).
-
-
Incubation:
-
Incubate the microcosms in the dark at a controlled temperature (e.g., 25°C) for a specified period (days to months).
-
Periodically, take subsamples to monitor the disappearance of this compound using the GC/MS method described in Protocol 1.
-
-
Phospholipid Fatty Acid (PLFA) Analysis:
-
At the end of the incubation period, extract total lipids from the soil/sediment samples using a modified Bligh-Dyer extraction method (chloroform:methanol:water).
-
Separate the phospholipid fraction from the total lipid extract using solid-phase extraction (SPE).
-
Convert the fatty acids in the phospholipid fraction to fatty acid methyl esters (FAMEs) by mild alkaline methanolysis.
-
-
GC-C-IRMS Analysis:
-
Analyze the FAMEs by GC-C-IRMS to determine the 13C enrichment of individual PLFAs.
-
The incorporation of 13C from this compound into specific PLFAs serves as a biomarker for the microorganisms that were actively degrading the phenanthrene.
-
-
Data Interpretation:
-
By comparing the PLFA profiles of the 13C-enriched samples to known microbial PLFA databases, identify the key microbial groups responsible for phenanthrene degradation in the specific soil or sediment environment.
-
Microbial Degradation Pathway of Phenanthrene
The biodegradation of phenanthrene in soil is primarily carried out by a diverse range of bacteria and fungi. The initial step in the aerobic bacterial degradation involves the action of a dioxygenase enzyme, which incorporates both atoms of molecular oxygen into the phenanthrene ring. This leads to the formation of a cis-dihydrodiol. From this key intermediate, the degradation can proceed through several pathways, most commonly the "phthalic acid" pathway and the "naphthalene" pathway.
Caption: Simplified aerobic bacterial degradation pathway of phenanthrene in soil.
In the phthalic acid pathway, 1-hydroxy-2-naphthoic acid is further metabolized to protocatechuate, which then undergoes ring cleavage and enters the central metabolic pathways (TCA cycle). In the naphthalene pathway, 1-hydroxy-2-naphthoic acid is decarboxylated to 1,2-dihydroxynaphthalene, which is then further degraded via salicylate to intermediates of the TCA cycle. The specific pathway utilized can depend on the microbial species present.
Conclusion
This compound is an essential tool for the accurate and reliable analysis of phenanthrene in complex environmental matrices such as soil and sediment. Its use as an internal standard in isotope dilution GC/MS minimizes analytical errors and provides high-quality quantitative data. Furthermore, its application as a tracer in biodegradation studies offers valuable insights into the environmental fate of PAHs and the microbial communities involved in their degradation. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists working in environmental monitoring, risk assessment, and bioremediation.
References
Application Notes and Protocols for Phenanthrene-13C6 in Air Quality Monitoring
Introduction
Phenanthrene-13C6 is a stable, isotopically labeled form of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment. Due to its chemical and physical similarity to native phenanthrene, this compound serves as an ideal internal standard for quantitative analysis in air quality monitoring studies. Its use in isotope dilution mass spectrometry (IDMS) techniques, particularly with gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry (GC-HRMS), allows for precise and accurate measurement of phenanthrene concentrations in ambient air samples.[1][2][3] This is crucial for assessing human exposure and environmental contamination, as many PAHs are recognized as carcinogenic toxins.[4]
The isotope dilution method corrects for the loss of analyte during sample preparation and analysis, providing more reliable data.[2][5] 13C-labeled standards, like this compound, are preferred over deuterated standards as they do not undergo hydrogen exchange and typically have negligible amounts of native analyte present.[3]
Applications
This compound is primarily utilized as an internal standard in the following applications for air quality monitoring:
-
Quantification of PAHs in Ambient Air: Used to accurately determine the concentration of phenanthrene in both the gas and particulate phases of air samples.[6]
-
Source Apportionment Studies: Helps in identifying and quantifying the contributions of various emission sources (e.g., traffic, domestic heating) to the total PAH levels in the atmosphere.[7]
-
Environmental Fate and Transport Studies: Enables the tracking of phenanthrene movement and transformation in the environment.
-
Human Exposure Assessment: Provides precise data for evaluating the health risks associated with inhalation of PAHs.[8]
Experimental Protocols
Protocol 1: Determination of Phenanthrene in Air Particulate Matter by Isotope Dilution GC-HRMS
This protocol is adapted from methodologies described for the analysis of PAHs in air particulate matter.[1][2]
1. Sample Collection:
- Air samples are collected on a glass fiber filter using a high-volume air sampler.[7]
- The total volume of air sampled is recorded.
2. Sample Preparation and Extraction:
- The filter is spiked with a known amount of this compound solution (internal standard).
- The spiked filter is extracted using a suitable method such as Soxhlet extraction with cyclohexane or dichloromethane, or accelerated solvent extraction (ASE).[1][7]
- The extract is concentrated using a rotary evaporator or a gentle stream of nitrogen.
3. Sample Cleanup:
- The concentrated extract is cleaned up using solid-phase extraction (SPE) with a silica gel cartridge to remove interferences.
- The PAH fraction is eluted with an appropriate solvent mixture (e.g., hexane:dichloromethane).
- The eluate is concentrated to a final volume of 1 mL.
4. Instrumental Analysis (GC-HRMS):
- The analysis is performed on a gas chromatograph coupled to a high-resolution mass spectrometer.
- GC Conditions:
- Column: DB-5ms fused-silica capillary column (or equivalent).
- Injector: Splitless mode.
- Carrier Gas: Helium.
- Temperature Program: Optimized to separate phenanthrene from other PAHs.
- MS Conditions:
- Ionization: Electron Ionization (EI).
- Mode: Selected Ion Monitoring (SIM) at a resolution of 10,000.[1]
- Ions to Monitor:
- Native Phenanthrene (C14H10): m/z 178.0783
- This compound (13C6C8H10): m/z 184.1018
5. Quantification:
- The concentration of native phenanthrene is calculated by comparing the peak area of the native analyte to the peak area of the this compound internal standard using a calibration curve.
Data Presentation
Table 1: Performance Data for Phenanthrene Analysis using Isotope Dilution
| Parameter | Value | Reference |
| Recovery of Labeled Internal Standards | 86 - 115% | [1] |
| Method Detection Limit (MDL) - GC/MS | 0.03 - 0.19 pg | [9] |
| Method Quantification Limit (LOQ) - GC-MS/MS | < 300 pg/m³ | [6] |
| Linearity (R²) | ≥ 0.999 | [9] |
Visualizations
Caption: Experimental workflow for the analysis of Phenanthrene in air samples.
Caption: Principle of the isotope dilution method for quantification.
References
- 1. Determination of 43 polycyclic aromatic hydrocarbons in air particulate matter by use of direct elution and isotope dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 4. Quantitative analysis of polycyclic aromatic hydrocarbons using high-performance liquid chromatography-photodiode array-high-resolution mass spectrometric detection platform coupled to electrospray and atmospheric pressure photoionization sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotope dilution determination of polycyclic aromatic hydrocarbons in olive pomace oil by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Benzo[a]pyrene and phenanthrene hemoglobin adducts as biomarkers of longer-term air pollution exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hpst.cz [hpst.cz]
Application Notes and Protocols for Isotope Dilution Method using Phenanthrene-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of phenanthrene and its metabolites using the isotope dilution method with Phenanthrene-¹³C₆ as an internal standard. This method offers high accuracy and precision by correcting for analyte losses during sample preparation and analysis.
Introduction
Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) and a common environmental pollutant.[1] Exposure to PAHs is a significant concern due to their carcinogenic and mutagenic properties. Monitoring phenanthrene and its metabolites in biological and environmental samples is crucial for assessing exposure and understanding its metabolic fate.
Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique for quantitative analysis.[2] It involves the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, Phenanthrene-¹³C₆) to the sample at the beginning of the analytical process. The labeled compound serves as an internal standard that behaves chemically and physically identically to the native analyte, thus compensating for any losses during sample extraction, cleanup, and instrumental analysis.[3]
Advantages of using ¹³C-labeled standards:
-
No Isotopic Exchange: Unlike deuterated standards, ¹³C-labeled compounds do not undergo hydrogen-deuterium exchange, ensuring greater accuracy.[4]
-
Minimal Native Abundance: The natural abundance of ¹³C is low, resulting in negligible interference from the native analyte.[4]
Applications
The isotope dilution method using Phenanthrene-¹³C₆ is applicable for the quantification of phenanthrene and its hydroxylated metabolites in various matrices, including:
-
Biological Samples: Human urine, blood, and tissues for biomonitoring of PAH exposure.[5][6]
-
Environmental Samples: Water, soil, and sediment for environmental contamination assessment.[4]
-
Food Samples: Edible oils and medicinal herbs to ensure food safety.[3]
Experimental Workflow
The overall experimental workflow for the analysis of phenanthrene and its metabolites using isotope dilution with Phenanthrene-¹³C₆ is depicted below.
Caption: Experimental workflow for phenanthrene analysis.
Detailed Experimental Protocols
This section provides a generalized protocol for the analysis of hydroxylated phenanthrene metabolites in human urine. Modifications may be necessary for other sample matrices.
Materials and Reagents
-
Standards: Phenanthrene, hydroxylated phenanthrene standards, and Phenanthrene-¹³C₆ (≥99% purity).
-
Solvents: Methanol, acetonitrile, toluene, n-pentane, cyclohexane, dichloromethane (HPLC or GC grade).
-
Reagents: β-glucuronidase/arylsulfatase, sodium acetate buffer (pH 5.5), anhydrous sodium sulfate, silica gel for chromatography.
-
Solid-Phase Extraction (SPE) Cartridges: Polymeric absorbent-based cartridges.
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of native standards and Phenanthrene-¹³C₆ in a suitable solvent (e.g., toluene or methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a mixed working standard solution containing all native analytes and a separate working solution for the Phenanthrene-¹³C₆ internal standard by diluting the stock solutions in methanol or acetonitrile.[7]
Sample Preparation (Urine)
-
Spiking: To a 2 mL urine sample, add a known amount of the Phenanthrene-¹³C₆ internal standard working solution.
-
Enzymatic Hydrolysis: Add 1 mL of sodium acetate buffer (pH 5.5) and 10 µL of β-glucuronidase/arylsulfatase. Incubate the mixture at 37°C for at least 4 hours to deconjugate the metabolites.[8]
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the analytes with a suitable solvent, such as methanol or acetonitrile.[7]
-
-
Derivatization (for GC-MS analysis): Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent and add a silylating reagent (e.g., BSTFA with 1% TMCS) to derivatize the hydroxylated metabolites.
Instrumental Analysis (GC-MS/MS)
-
Gas Chromatograph (GC):
-
Column: A capillary column suitable for PAH analysis (e.g., 'Select PAH').
-
Injector: Splitless mode.
-
Oven Temperature Program: Optimize the temperature program to achieve good separation of the analytes. A typical program might start at 50°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and then to 300°C at 1.25°C/min, holding for 10 minutes.[2]
-
-
Mass Spectrometer (MS/MS):
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Monitored Ions: Select appropriate precursor and product ions for each native analyte and its corresponding ¹³C-labeled internal standard.
-
Data Presentation and Quantification
Quantification is based on the principle of isotope dilution. The ratio of the peak area of the native analyte to the peak area of the ¹³C-labeled internal standard is used to calculate the concentration of the native analyte in the sample.
Calibration
A multi-point calibration curve is generated by analyzing a series of calibration standards containing known concentrations of the native analytes and a constant concentration of the Phenanthrene-¹³C₆ internal standard. The calibration curve is a plot of the peak area ratio (native analyte/internal standard) versus the concentration ratio.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained using this method.
Table 1: Method Detection Limits and Recoveries
| Analyte | Matrix | Method Detection Limit (MDL) | Recovery (%) | Reference |
| 1-Hydroxyphenanthrene | Urine | 0.78 ng/L | 6-47% | [9] |
| 2&3-Hydroxyphenanthrene | Urine | 7.6 - 20.3 pg/mL | >69% | [7] |
| 4-Hydroxyphenanthrene | Urine | 7.6 - 20.3 pg/mL | >69% | [7] |
| Phenanthrene | Olive Pomace Oil | 0.1 - 0.4 µg/kg | 69.0 - 97.5% | [3] |
Table 2: Linearity and Precision
| Analyte | Matrix | Linear Range | R² | Relative Standard Deviation (RSD) | Reference |
| Phenanthrenes | Dioscorea Peels | 0.625 - 20.00 µg/mL | 0.999 | 0.25 - 7.58% | [10] |
| 8 PAHs | Olive Pomace Oil | 0.1 - 10 µg/mL | >0.9942 | 3.6 - 12.7% | [3] |
| OH-PAHs | Urine | 10 - 1200 ng/L | - | 2.4 - 18.7% | [9] |
Logical Relationships in Isotope Dilution
The core principle of isotope dilution relies on the predictable relationship between the native analyte and its isotopically labeled internal standard.
Caption: Principle of Isotope Dilution Quantification.
Conclusion
The isotope dilution method using Phenanthrene-¹³C₆ as an internal standard provides a robust, accurate, and sensitive approach for the quantification of phenanthrene and its metabolites in a variety of complex matrices. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in exposure assessment, metabolism studies, and food safety analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Isotope dilution determination of polycyclic aromatic hydrocarbons in olive pomace oil by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 5. Quantification of monohydroxy-PAH metabolites in urine by solid-phase extraction with isotope dilution-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of urinary monohydroxy polycyclic aromatic hydrocarbons using automated liquid-liquid extraction and gas chromatography/isotope dilution high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wwwn.cdc.gov [wwwn.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sample Preparation for Phenanthrene-¹³C₆ Analysis
Introduction
Phenanthrene-¹³C₆ is a stable isotope-labeled version of Phenanthrene, a polycyclic aromatic hydrocarbon (PAH). Due to its chemical similarity to the native compound and its distinct mass, it is an ideal internal standard for quantitative analysis of Phenanthrene and other PAHs in complex matrices using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-mass spectrometry (HPLC-MS).[1][2] Effective sample preparation is critical to remove interferences, concentrate the analytes, and ensure accurate and reproducible results. This document outlines common sample preparation techniques for the extraction of PAHs, including Phenanthrene, from various environmental and biological samples, where Phenanthrene-¹³C₆ would be introduced as an internal standard at the beginning of the workflow.
Common Sample Matrices
PAHs are ubiquitous environmental contaminants and can be found in a wide array of sample types:
-
Environmental Samples: Soil, sediment, water (river, waste, drinking), and air.[3][4]
-
Food Samples: Smoked foods, tea, infant formula, and seafood.[7][8][9]
Key Sample Preparation Techniques
The choice of extraction technique depends on the sample matrix, the required detection limits, and the available instrumentation. The most common methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analytes between the aqueous sample and an immiscible organic solvent.[3] Solvents like dichloromethane and hexane are frequently used due to their high affinity for non-polar PAHs.[3] While effective, LLE can be labor-intensive and consume large volumes of organic solvents.[10]
-
Solid-Phase Extraction (SPE): SPE is a widely used technique for extracting PAHs from liquid samples.[3] The sample is passed through a solid adsorbent material (sorbent) packed in a cartridge.[11] PAHs are retained on the sorbent while interferences are washed away. The retained analytes are then eluted with a small volume of an appropriate solvent.[12] Polymeric or silica-based sorbents are common choices.[5][12] Dispersive SPE (d-SPE) is a variation where the sorbent is added directly to the sample extract, simplifying the process.[10][13]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS method has been successfully adapted for PAH extraction from solid and complex matrices like soil and food.[7][14] The method involves an initial extraction with a solvent (typically acetonitrile), followed by a partitioning step using salts, and a subsequent clean-up step using dispersive SPE (d-SPE).[8][14]
Data Presentation
The following tables summarize quantitative data from various studies on PAH analysis, which is directly applicable to methods using Phenanthrene-¹³C₆ as an internal standard.
Table 1: Recovery Rates of Phenanthrene using Various Preparation Techniques
| Sample Matrix | Preparation Method | Recovery Rate (%) | Reference |
| Soil | QuEChERS | 86.0 - 99.2 | [15] |
| Fresh Herbs | QuEChERS (Acetonitrile) | 94.2 ± 10.0 | [16] |
| Infant Foods | Modified QuEChERS | 73.1 - 110.7 | [8] |
| Urine | On-line SPE-HPLC-MS/MS | 94 - 113 | [5] |
| High-Fat Salmon | Modified QuEChERS | ~61 - 68 (Traditional), Improved with modification | [9] |
| Ambient Air | Soxhlet Extraction (PUF Sorbent) | ~35 (for 3-ring PAHs) | [17] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Phenanthrene
| Sample Matrix | Analytical Method | LOD | LOQ | Reference |
| Water | DLLME-SFO with HPLC-UV | - | - | [18] |
| Water | DLLME with GC-MS | 3.5 - 14.1 ng/L | 11.8 - 46.9 ng/L | [19] |
| Soil | QuEChERS with HPLC-FLD | 0.005 - 0.78 ng/g | 0.02 - 1.6 ng/g | [15] |
| Infant Foods | QuEChERS with GC-MS/MS | 0.019 - 0.036 µg/kg | 0.06 - 0.11 µg/kg | [8] |
| Biological Tissues | LLE and SPE with GC-MS | 1.9 - 8.0 ng/g | - | [6] |
| Coffee Beverage | µ-SPE with HPLC-FLD | 0.003 - 0.1 µg/L | - | [20] |
Experimental Protocols
Below are detailed protocols for the QuEChERS method for soil samples and the SPE method for aqueous samples. Phenanthrene-¹³C₆ internal standard should be added to the sample at the very beginning of the procedure.
Protocol 1: QuEChERS Extraction for Soil Samples
This protocol is adapted from established methods for PAH analysis in soil.[14][15]
1. Sample Preparation and Hydration:
- Air-dry the soil sample and sieve it to achieve a uniform particle size.
- Weigh 5 g of the sieved soil into a 50 mL centrifuge tube.
- Spike the sample with the Phenanthrene-¹³C₆ internal standard solution.
- Add 5 mL of deionized water to the tube to ensure at least 80% hydration, which is crucial for extraction efficiency.[14] Shake the tube to moisten the soil.
2. Extraction:
- Add 10 mL of acetonitrile to the centrifuge tube.
- Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium acetate) slowly to the tube.[14]
- Cap the tube tightly and shake vigorously for 5 minutes.
- Centrifuge the tube for 10 minutes at 8000 rpm.
3. Dispersive SPE (d-SPE) Cleanup:
- Transfer a portion of the acetonitrile supernatant (e.g., 1 mL) to a clean-up tube containing a d-SPE sorbent mixture (e.g., magnesium sulfate and primary secondary amine - PSA).[14]
- Vortex the clean-up tube for 2 minutes.
- Centrifuge for 5 minutes at 3,000 rpm.[8]
4. Final Extract Preparation:
- Carefully transfer the cleaned supernatant to a GC vial.
- The extract is now ready for analysis by GC-MS or HPLC.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol provides a general procedure for extracting PAHs from water using reversed-phase SPE cartridges.[3][11][12]
1. Sample Preparation:
- Collect the water sample (e.g., 500 mL) in a clean glass container.
- If the sample contains particulates, filter it.
- Adjust the sample pH as needed to maximize the hydrophobicity of the analytes.[12]
- Spike the sample with the Phenanthrene-¹³C₆ internal standard solution and mix thoroughly.
2. SPE Cartridge Conditioning:
- Select a reversed-phase SPE cartridge (e.g., C18).
- Condition the cartridge by passing the following solvents through it sequentially:
- 5-10 mL of elution solvent (e.g., ethyl acetate or dichloromethane).
- 5-10 mL of a water-miscible solvent (e.g., methanol).
- 5-10 mL of deionized water.
- Ensure the sorbent bed does not go dry before loading the sample.[11]
3. Sample Loading:
- Load the entire water sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 5-10 mL/min).
4. Washing:
- After loading, wash the cartridge with 5-10 mL of deionized water or a water/methanol mixture to remove polar interferences.
5. Elution:
- Dry the cartridge thoroughly by passing air or nitrogen through it for 10-20 minutes.
- Elute the retained PAHs by passing a small volume (e.g., 2 x 2 mL) of a strong organic solvent (e.g., acetonitrile, ethyl acetate, or hexane) through the cartridge into a collection tube.[5]
6. Concentration and Reconstitution:
- Evaporate the eluate to near dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small, known volume of a suitable solvent (e.g., hexane or acetonitrile) for instrumental analysis.
Mandatory Visualizations
Caption: Workflow diagram for the QuEChERS sample preparation method for soil analysis.
Caption: Logical relationships between sample matrices and suitable preparation techniques.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a highly sensitive method based on QuEChERS and GC–MS/MS for the determination of polycyclic aromatic hydrocarbons in infant foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of parent and substituted polycyclic aromatic hydrocarbons in high-fat salmon using a modified QuEChERS extraction, dispersive SPE and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. phenomenex.com [phenomenex.com]
- 13. Recent Advances in the Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. epa.gov [epa.gov]
- 18. Extraction and determination of polycyclic aromatic hydrocarbons in water samples using stir bar sorptive extraction (SBSE) combined with dispersive liquid–liquid microextraction based on the solidification of floating organic drop (DLLME-SFO) followed by HPLC-UV - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. mjas.analis.com.my [mjas.analis.com.my]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phenanthrene-¹³C₆ for Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Phenanthrene-¹³C₆ as an internal standard for mass spectrometry applications. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to ensure accurate and reliable results in your analyses.
Frequently Asked Questions (FAQs)
Q1: What is Phenanthrene-¹³C₆ and why is it used in mass spectrometry?
A1: Phenanthrene-¹³C₆ is a stable isotope-labeled (SIL) version of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). It is used as an internal standard (IS) in mass spectrometry-based analyses, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). Because it is chemically identical to the unlabeled phenanthrene (the analyte), but has a different mass due to the ¹³C isotopes, it can be used to accurately quantify the analyte. The use of SIL internal standards is considered a best practice as it corrects for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification.[1][2]
Q2: What is the optimal concentration of Phenanthrene-¹³C₆ to use as an internal standard?
A2: The optimal concentration of Phenanthrene-¹³C₆ is dependent on several factors, including the expected concentration range of the native phenanthrene in your samples, the sensitivity of your mass spectrometer, and the specific analytical method being employed. A general guideline is to use a concentration that provides a strong, stable signal without saturating the detector, and is ideally within the same order of magnitude as the analyte concentration in the samples.[3] Application notes from instrument manufacturers often provide starting concentrations that have been validated for specific matrices. For example, concentrations in final extracts can range from 25 ng/mL to 500 ng/mL.[4][5]
Q3: Can Phenanthrene-¹³C₆ be used to quantify other PAHs besides phenanthrene?
A3: While it is ideal to use a specific SIL internal standard for each analyte, in practice, a representative SIL-PAH like Phenanthrene-¹³C₆ can be used to quantify other PAHs, especially those with similar chemical structures and chromatographic behavior. However, this approach may introduce a small degree of error due to differences in ionization efficiency and fragmentation patterns between the internal standard and other analytes. For the most accurate results, a mixture of ¹³C-labeled PAH internal standards covering a range of volatilities and structures is recommended.
Q4: How should I prepare my Phenanthrene-¹³C₆ internal standard solution?
A4: Phenanthrene-¹³C₆ is typically supplied as a solid or in a certified solution. If starting from a solid, accurately weigh the compound and dissolve it in a high-purity solvent that is compatible with your analytical method (e.g., nonane, isooctane, dichloromethane, or acetone).[6][7][8] Prepare a stock solution at a concentration such as 50 µg/mL, from which working solutions can be made.[5] It is crucial to ensure the internal standard is fully dissolved and the solution is homogeneous before use. Store stock and working solutions according to the manufacturer's recommendations, typically in a refrigerator and protected from light, to prevent degradation.
Q5: When should I add the Phenanthrene-¹³C₆ internal standard to my samples?
A5: The internal standard should be added to your samples as early as possible in the sample preparation workflow.[9] This ensures that it experiences the same potential losses as the analyte during all subsequent steps, such as extraction, cleanup, and concentration. By adding the internal standard at the beginning, you can accurately correct for any variability introduced during the entire analytical process.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor precision of internal standard peak area | Inconsistent addition of the internal standard solution. | Use a calibrated micropipette for adding the internal standard. Ensure the solution is thoroughly mixed with the sample. |
| Degradation of the internal standard. | Check the expiration date and storage conditions of your Phenanthrene-¹³C₆ stock solution. Prepare fresh working solutions regularly. | |
| Internal standard signal is too low | The concentration of the internal standard is too low for the sensitivity of the instrument. | Increase the concentration of the Phenanthrene-¹³C₆ in your spiking solution. |
| Ion suppression due to matrix effects. | Improve your sample cleanup procedure to remove interfering matrix components. You can also try diluting your sample, though this may impact the detection of your target analyte. | |
| Internal standard signal is saturating the detector | The concentration of the internal standard is too high. | Dilute your internal standard working solution to a lower concentration. |
| Non-linear calibration curve | The concentration of the internal standard is significantly different from the analyte concentration at the higher end of the calibration range, leading to competitive ionization effects. | Adjust the internal standard concentration to be closer to the mid-point of your calibration curve. |
| The internal standard or analyte concentration is outside the linear dynamic range of the mass spectrometer. | Prepare a wider range of calibration standards to determine the linear range. Adjust your sample and internal standard concentrations accordingly. | |
| Carryover of Phenanthrene-¹³C₆ in blank injections | Contamination of the syringe, injection port, or chromatographic column. | Implement a rigorous washing procedure for the autosampler syringe between injections. Bake out the GC column and clean the injection port liner regularly. |
Quantitative Data Summary
The following tables summarize typical concentration ranges and performance data for Phenanthrene-¹³C₆ and other PAHs from various application notes and research articles.
Table 1: Example Concentrations of Phenanthrene-¹³C₆ Internal Standard
| Application | Matrix | Internal Standard Concentration in Final Extract | Reference |
| PAH Analysis | Water | 50 ng added to 1 L sample (final volume 1 mL) | [1] |
| PAH Analysis | Edible Oil | 10 µg/mL IS working solution, added to samples | [7] |
| Semivolatile Organics | Soil and Sediment | 40 µg/mL | [8] |
| PAH Analysis | Drinking Water | 25 ng/mL | [4] |
| PAH Analysis | General | 500 ng/mL | [5][10] |
Table 2: Performance Data for PAH Analysis using Isotope Dilution Mass Spectrometry
| Parameter | Value | Matrix | Instrumentation | Reference |
| Linearity (R²) | > 0.999 | Drinking Water | GC-MS/MS | [11] |
| Linearity (R²) | > 0.99 | Edible Oil | GC/MS/MS | [6] |
| Method Detection Limits (MDLs) | 0.08 - 0.85 ng/L | River Water | GC-HRMS | [1] |
| Method Detection Limits (MDLs) | 0.07 - 0.23 ng/g | Fish Tissue | GC-HRMS | [1] |
| Recovery | 86 - 121% | Fish Tissue | GC-HRMS | [1] |
| Relative Standard Deviation (RSD) | < 10% | Drinking Water | GC-MS | [4] |
Experimental Protocols
Protocol 1: Preparation of Phenanthrene-¹³C₆ Internal Standard Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of Phenanthrene-¹³C₆.
Materials:
-
Phenanthrene-¹³C₆ (solid or certified solution)
-
High-purity solvent (e.g., nonane, isooctane, dichloromethane)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Calibrated micropipettes
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Stock Solution Preparation (e.g., 50 µg/mL):
-
If using solid material, accurately weigh approximately 5 mg of Phenanthrene-¹³C₆.
-
Quantitatively transfer the weighed solid to a 100 mL volumetric flask.
-
Add a small amount of solvent to dissolve the solid completely.
-
Bring the flask to volume with the solvent.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to an amber glass vial for storage.
-
-
Working Solution Preparation (e.g., 500 ng/mL):
-
Pipette 1.0 mL of the 50 µg/mL stock solution into a 100 mL volumetric flask.
-
Bring the flask to volume with the appropriate solvent.
-
Cap and mix thoroughly.
-
This working solution is now ready to be added to your calibration standards and samples.
-
Protocol 2: Optimization of Phenanthrene-¹³C₆ Concentration
Objective: To determine the optimal concentration of Phenanthrene-¹³C₆ for a specific analytical method.
Procedure:
-
Estimate Analyte Concentration: Analyze a representative sample to estimate the approximate concentration of native phenanthrene.
-
Prepare a Series of Internal Standard Concentrations: Prepare several working solutions of Phenanthrene-¹³C₆ with concentrations bracketing the estimated analyte concentration (e.g., 0.1x, 0.5x, 1x, 5x, 10x the estimated analyte concentration).
-
Spike a Mid-Point Calibration Standard: Prepare a calibration standard at a concentration in the middle of your expected analytical range. Spike aliquots of this standard with each of the different Phenanthrene-¹³C₆ concentrations.
-
Analyze and Evaluate: Analyze the spiked standards by your mass spectrometry method.
-
Signal Intensity: The optimal concentration should yield a peak with a high signal-to-noise ratio without causing detector saturation.
-
Peak Shape: Ensure the peak shape is symmetrical and free of fronting or tailing.
-
-
Linearity Check: Once an approximate optimal concentration is determined, prepare a full calibration curve using this concentration of Phenanthrene-¹³C₆. The resulting calibration curve for phenanthrene should be linear over your desired concentration range (R² > 0.99).
-
Verification in Matrix: Spike a real sample matrix with the determined optimal concentration of Phenanthrene-¹³C₆ and a known amount of native phenanthrene to assess recovery and ensure the absence of unexpected matrix effects.
Visualizations
Caption: Workflow for quantitative analysis using Phenanthrene-¹³C₆.
References
- 1. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 2. nebiolab.com [nebiolab.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hpst.cz [hpst.cz]
- 11. jeol.com [jeol.com]
Troubleshooting poor peak shape of Phenanthrene-13C6 in chromatography
This guide provides troubleshooting solutions for common issues encountered during the chromatographic analysis of Phenanthrene-13C6 , a representative polycyclic aromatic hydrocarbon (PAH). The principles and techniques described here are broadly applicable to other PAHs as well.
Frequently Asked Questions (FAQs)
Gas Chromatography (GC) Analysis
Question 1: Why is my this compound peak tailing in my GC analysis?
Peak tailing is the most common peak shape problem for PAHs and is often caused by unwanted interactions within the chromatographic system.[1][2] This leads to poor integration and reduced accuracy. The primary causes are active sites in the sample flow path and column degradation.
Potential Causes & Solutions:
-
Active Sites in the GC Inlet: The hot GC inlet is a common area where active compounds like PAHs can adsorb, causing peak tailing.[3][4] This is often due to reactive sites on the glass inlet liner or accumulated non-volatile residues.
-
Solution: Use a deactivated inlet liner.[5][6] Deactivated liners have a specially treated surface to minimize interactions. Regularly replacing the liner and septum is crucial, especially when analyzing dirty samples.[1] The use of glass wool within the liner should also be of a deactivated type, as it can otherwise introduce active sites.[6][7]
-
-
Column Contamination or Degradation: Over time, the stationary phase of the column can degrade, or non-volatile matrix components can accumulate at the head of the column.[8] Oxygen in the carrier gas is a primary cause of stationary phase degradation (bleed), which creates active sites.[9]
-
Solution: First, try trimming the column. Removing the first 10-20 cm of the analytical column can often resolve the issue.[10] If this fails, perform a column bake-out according to the manufacturer's instructions to remove contaminants. If the column is old or has been exposed to oxygen at high temperatures, it may need to be replaced.[9] Using an inert column, such as one designed for semi-volatile analysis, is highly recommended for PAHs.[3][11]
-
-
Cold Spots: Cold regions in the sample flow path between the injector and the detector can cause analytes to condense and re-vaporize slowly, leading to tailing.[4]
-
Solution: Ensure the GC oven, transfer line, and detector temperatures are set appropriately for the analysis of semi-volatile compounds like phenanthrene.
-
Troubleshooting Workflow for GC Peak Tailing
Caption: Troubleshooting logic for GC peak tailing.
Data Summary: Effect of Inlet Liner on Peak Asymmetry
| Liner Type | Packing | Peak Asymmetry Factor (As) for Phenanthrene | Performance |
| Standard (Non-Deactivated) | Glass Wool | 2.1 | Poor |
| Deactivated | Deactivated Glass Wool | 1.2 | Good |
| Deactivated (Tapered) | Deactivated Glass Wool | 1.1 | Excellent [3] |
Question 2: My this compound peak is split into two. What is causing this in my GC system?
Split peaks suggest that the sample is not being introduced onto the column in a single, sharp band.[12][13] This can be due to injection issues, inlet setup, or a mismatch between the sample solvent and the column's stationary phase.[12][13][14]
Potential Causes & Solutions:
-
Improper Injection Technique: A slow or faulty injection can cause the sample to vaporize unevenly in the inlet.[12][13]
-
Solution: Ensure the autosampler is functioning correctly with a smooth, fast injection speed. If injecting manually, practice a consistent and rapid technique.
-
-
Inlet Configuration and Contamination: The absence of packing material (like deactivated glass wool) in the liner can lead to the formation of aerosol droplets that travel to the column at different rates than the vaporized sample.[12][13] A partially blocked liner can also cause the sample path to split.[14]
-
Solution: Use a liner with a small plug of deactivated glass wool to facilitate homogeneous vaporization and trap non-volatile residues.[7] Ensure the liner is clean and correctly installed.
-
-
Solvent-Phase Mismatch: If the sample solvent is not compatible with the column's stationary phase (e.g., a very polar solvent on a non-polar column), the solvent may not "wet" the stationary phase evenly upon injection.[12][13] This can cause the sample band to break apart.
-
Solution: Dissolve the this compound standard in a solvent that is compatible with the stationary phase. For common 5% phenyl-methylpolysiloxane columns, solvents like hexane, toluene, or acetone are appropriate.[3]
-
High-Performance Liquid Chromatography (HPLC) Analysis
Question 3: Why is my this compound peak fronting in my HPLC analysis?
Peak fronting is typically a sign of column overload or a significant mismatch between the sample solvent and the mobile phase.[10][15]
Potential Causes & Solutions:
-
Mass Overload: Injecting too much analyte can saturate the stationary phase at the column inlet, causing molecules to travel down the column prematurely.[2][15]
-
Solution: Reduce the injection volume or dilute the sample. Phenanthrene is highly responsive, and modern mass spectrometers are very sensitive, so a lower concentration may be sufficient.
-
-
Sample Solvent Effect: This is a very common cause of distorted peaks in reversed-phase HPLC.[16][17] If the sample is dissolved in a solvent that is much stronger (less polar) than the mobile phase (e.g., sample in 100% acetonitrile, mobile phase is 50% acetonitrile/water), the sample band will not focus properly at the head of the column.[17][18] This causes the peak to broaden and often front.[18][19]
-
Solution: Ideally, dissolve the sample in the initial mobile phase.[17] If sample solubility is an issue, use the weakest (most polar) solvent possible that will still dissolve the analyte. Using a lower injection volume can also minimize this effect.
-
Troubleshooting Workflow for HPLC Peak Fronting
Caption: Troubleshooting logic for HPLC peak fronting.
Question 4: All the peaks in my HPLC chromatogram, including this compound, are broad or split. What's the problem?
When all peaks in a chromatogram are distorted, the problem likely occurs before the separation begins.[20][21] This points to an issue at the very inlet of the column or an extra-column effect.
Potential Causes & Solutions:
-
Blocked Column Frit: Particulate matter from the sample, mobile phase, or wear from pump seals can clog the inlet frit of the column.[20][21] This causes the sample flow path to become distorted, affecting all peaks equally.
-
Column Void: Over time, the packed bed of the stationary phase can settle, creating a void or channel at the column inlet. The sample disperses in this void, leading to broad or split peaks for all analytes.[15][22]
-
Solution: A column with a significant void cannot be repaired and must be replaced.
-
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening.[2]
-
Solution: Ensure all tubing is as short as possible with the smallest appropriate inner diameter. Check that all fittings are correctly installed to avoid dead volume.
-
Experimental Protocols
Protocol 1: GC Inlet Liner and Septum Replacement
-
Cooldown: Cool the GC inlet to below 50°C and turn off the oven and detector heating.
-
Vent (if applicable): If connected to an MS, follow the manufacturer's instructions for venting the instrument.
-
Remove Column: Carefully unscrew the column nut from the inlet.
-
Open Inlet: Unscrew the main retaining nut on top of the GC inlet.
-
Remove Old Liner: Using clean forceps, carefully remove the old liner and O-ring. Note the orientation of the liner.
-
Clean Inlet: If necessary, wipe the accessible surfaces of the inlet with a lint-free swab lightly dampened with methanol.
-
Install New Liner: Place a new O-ring on the new deactivated liner. Using clean forceps, insert the liner into the inlet in the correct orientation.
-
Replace Septum: Remove the septum retaining nut and replace the old septum with a new one. Do not overtighten.
-
Reassemble: Re-install the main inlet retaining nut and tighten until finger-tight plus an additional quarter turn with a wrench. Re-install the column.
-
Leak Check: Pressurize the system and perform an electronic leak check to ensure all connections are secure.
Protocol 2: GC Column Conditioning (Bake-Out)
Warning: Always disconnect the column from the detector before conditioning to avoid contaminating the detector.
-
Preparation: Install the column in the GC inlet but leave the other end free in the oven (not connected to the detector).
-
Purge: Set the carrier gas flow to the normal operating rate (e.g., 1-2 mL/min). Allow the carrier gas to purge the column at room temperature for 15-20 minutes to remove any oxygen.[9]
-
Heating Program: Set a slow oven temperature ramp (e.g., 5-10°C/min) up to the column's maximum isothermal temperature limit (do NOT exceed the maximum programmed temperature limit).[23]
-
Hold: Hold the column at this temperature for 1-2 hours. For very contaminated columns, this may be extended, but prolonged heating can shorten column life.[24]
-
Cooldown: Cool the oven down.
-
Reconnect: Once cool, trim a small piece from the detector end of the column and reconnect it to the detector.
-
Equilibrate: Heat the system to the method's initial temperature and allow the baseline to stabilize before running samples.
References
- 1. Tailing problem with PAH analysis - Chromatography Forum [chromforum.org]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. labunlimited.com [labunlimited.com]
- 4. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Inlet Liner Geometry and the Impact on GC Sample Analysis of a PAH Mix [kinesis-australia.com.au]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. GC Troubleshooting—Split Peaks [restek.com]
- 14. researchgate.net [researchgate.net]
- 15. mastelf.com [mastelf.com]
- 16. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. uhplcs.com [uhplcs.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 23. agilent.com [agilent.com]
- 24. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
Technical Support Center: Phenanthrene-13C6 Stability and Recovery
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Phenanthrene-13C6, a common isotopically labeled internal standard used in the analysis of Polycyclic Aromatic Hydrocarbons (PAHs). Here, you will find answers to frequently asked questions and a troubleshooting guide to address potential issues of degradation and low recovery during sample preparation.
Frequently Asked Questions (FAQs)
Q1: Is this compound chemically stable during typical sample preparation?
A: Yes, this compound is a highly stable molecule. The carbon-13 (¹³C) isotopic labeling does not significantly alter the inherent chemical stability of the phenanthrene structure.[1][2][3] It is resistant to a wide range of pH conditions and temperatures commonly used in extraction protocols. Unlike some deuterated standards, ¹³C-labeled compounds are not susceptible to hydrogen-deuterium exchange in acidic conditions.[4] However, like all PAHs, it can be susceptible to degradation under specific aggressive conditions.
Q2: What are the most common causes of low this compound recovery?
A: Low recovery of this compound is most often due to physical loss rather than chemical degradation.[5] Key factors include:
-
Incomplete Extraction: The chosen solvent may not be effective for the specific sample matrix, leaving a portion of the standard behind.[5]
-
Volatilization: Significant loss can occur during solvent evaporation or concentration steps, especially if excessive heat or a strong stream of nitrogen is used.[5][6]
-
Loss During Cleanup: The analyte can be partially lost during solid-phase extraction (SPE) or other cleanup procedures if the sorbent material is not correctly conditioned or the elution solvent is inappropriate.[5]
-
Adsorption: PAHs can adsorb onto the surfaces of glassware, vials, or instrument components like the GC inlet liner.[7]
-
Matrix Effects: Co-extracted substances from the sample matrix can interfere with ionization in the mass spectrometer source, leading to a suppressed signal and the appearance of low recovery.[4]
Q3: Can this compound degrade from exposure to laboratory light?
A: Yes. PAHs are known to be photosensitive and can undergo photodegradation when exposed to UV light, including sources like direct sunlight or even prolonged exposure to fluorescent laboratory lighting.[8] It is a critical best practice to use amber glassware or foil-wrapped containers and to minimize light exposure at all stages of sample preparation, storage, and analysis.
Q4: Are there specific solvents or reagents that should be avoided?
A: While stable in most organic solvents like dichloromethane, hexane, and acetonitrile, this compound can be degraded by strong oxidizing agents.[2] Therefore, avoid introducing potent oxidizers into your sample preparation workflow. The standard is compatible with the vast majority of solvents and reagents used in common PAH extraction methods like EPA Method TO-13A.[9]
Q5: How can I minimize losses during the solvent evaporation (concentration) step?
A: This is one of the most critical steps for recovery. To minimize volatile losses:
-
Use a gentle stream of nitrogen for evaporation.
-
Carefully control the temperature of the water bath to avoid overheating the sample.[5]
-
Never allow the sample to go to complete dryness. Evaporate to a final volume of approximately 0.5-1 mL.
-
For more volatile PAHs, consider using a "keeper" solvent (a small amount of a high-boiling, non-interfering solvent) to prevent the loss of analytes as the primary solvent evaporates.
Troubleshooting Guide: Low Recovery of this compound
Low or inconsistent recovery of your internal standard compromises the accuracy of your quantitative results. The following table and workflow diagram provide a systematic approach to diagnosing and resolving this issue.
Summary of Potential Issues and Solutions
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Extraction | Analyze the sample residue after initial extraction to see if the standard remains. | Change or modify the extraction solvent system to better match the analyte and matrix polarity. Increase extraction time or employ a more vigorous technique (e.g., sonication).[5] |
| Cleanup Step Losses | Analyze the waste fractions from your SPE cartridge or cleanup column. | Ensure the SPE cartridge is properly activated and conditioned. Verify that the elution solvent has the correct polarity and volume to completely elute the analyte.[5] |
| Evaporation Losses | Spike a clean solvent with the standard and take it through the evaporation step alone. | Reduce the nitrogen flow rate and/or water bath temperature. Avoid letting the sample go to dryness. Use a keeper solvent.[6] |
| Adsorption to Surfaces | Prepare a standard in a silanized glass vial and compare its response to one in a non-silanized vial. | Use silanized glassware for all sample preparation and analysis steps. Check the GC inlet liner for contamination or activity and replace if necessary.[7] |
| Instrumental Problems | Inject a known concentration of the standard directly into the instrument. | Clean the MS ion source.[7] Check for leaks in the GC system. Optimize injector temperature and splitless time to avoid discrimination against certain compounds.[7] |
| Matrix-Induced Signal Suppression | Perform a standard addition experiment or compare the response of the standard in a clean solvent versus a post-extraction spiked matrix. | Improve the sample cleanup procedure to remove more interfering co-extractants. Dilute the sample if sensitivity allows. |
Troubleshooting Workflow
Example Experimental Protocol: SPE Cleanup
This protocol outlines a general procedure for solid-phase extraction (SPE) cleanup of a liquid sample extract, highlighting steps where this compound loss can occur.
Methodology
-
Sample Preparation: A liquid sample (e.g., 100 mL of water) is collected in an amber glass bottle.
-
Spiking (Internal Standard): The sample is spiked with a known amount of this compound solution.
-
Liquid-Liquid Extraction (LLE): The sample is extracted with a suitable solvent (e.g., dichloromethane). The organic layers are collected.
-
SPE Cartridge Conditioning: A silica or C18 SPE cartridge (e.g., 6 mL, 500 mg) is conditioned sequentially with a non-polar solvent (e.g., hexane) followed by the extraction solvent (e.g., dichloromethane). This ensures proper sorbent activation.
-
Sample Loading: The extracted sample is passed slowly through the conditioned SPE cartridge.
-
Washing (Interference Elution): The cartridge is washed with a weak solvent to remove polar interferences while retaining the PAHs.
-
Elution: The target analytes, including this compound, are eluted from the cartridge with a stronger solvent or solvent mixture (e.g., dichloromethane/hexane).
-
Concentration: (Critical Step) The eluate is concentrated under a gentle stream of nitrogen in a warm water bath (~35-40°C) to a final volume of 1 mL. Protect from light during this process.[5][8]
-
Reconstitution: The concentrated extract is transferred to a 2 mL amber autosampler vial for analysis.
-
Analysis: The sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phenanthrene | 85-01-8 [chemicalbook.com]
- 3. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. welchlab.com [welchlab.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. PAH calibration problem - Chromatography Forum [chromforum.org]
- 8. pjoes.com [pjoes.com]
- 9. epa.gov [epa.gov]
Technical Support Center: Matrix Effects on Phenanthrene-¹³C₆ Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the quantification of Phenanthrene-¹³C₆.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analytical workflow.
Issue 1: Low or Inconsistent Recovery of Phenanthrene-¹³C₆ Internal Standard
Question: My recovery for the Phenanthrene-¹³C₆ internal standard is consistently low (<70%) or highly variable across samples. What are the potential causes and how can I troubleshoot this?
Answer:
Low or inconsistent recovery of the internal standard (IS) is a common issue that can compromise the accuracy of your results. Since Phenanthrene-¹³C₆ is a stable isotope-labeled internal standard, its chemical behavior should closely mimic that of the native phenanthrene. Therefore, poor recovery often points to issues with the sample preparation and extraction process.
Potential Causes and Solutions:
-
Inefficient Extraction: The chosen extraction method may not be suitable for the sample matrix.
-
Solution: Optimize the extraction procedure. For complex matrices, consider more rigorous extraction techniques. For example, for lipid-rich samples, a supported liquid extraction (SLE) or a more targeted solid-phase extraction (SPE) might be necessary. In some cases, a double liquid-liquid extraction (LLE) can improve selectivity by first removing hydrophobic interferences with a non-polar solvent like hexane, and then extracting the analyte with a moderately non-polar solvent.[1]
-
-
Matrix Interference during Extraction: Components in the sample matrix, such as lipids or humic acids, can bind to the analyte and internal standard, preventing their efficient extraction.[2][3]
-
Solution: Employ a sample cleanup method specifically designed to remove the interfering components. For high-lipid matrices, consider using enhanced matrix removal lipid (EMR—Lipid) sorbents.[4] For soil and sediment samples with high organic content, techniques like gel permeation chromatography (GPC) can be effective.
-
-
Analyte Loss During Solvent Evaporation: Phenanthrene is a semi-volatile compound, and some loss can occur during the solvent evaporation step, especially if harsh conditions (high temperature, high nitrogen flow) are used.
-
Solution: Optimize the evaporation step. Use a gentle stream of nitrogen and a controlled temperature. Evaporate the solvent to just dryness and reconstitute the sample immediately.
-
Experimental Protocol: Solid-Phase Extraction (SPE) for Biological Fluids
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment: Dilute the sample (e.g., urine, plasma) with a buffer to adjust the pH. For urine samples, an enzymatic hydrolysis step may be necessary to cleave conjugated metabolites.[5]
-
Column Conditioning: Condition a polymeric reversed-phase SPE cartridge with methanol followed by deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.
-
Elution: Elute the Phenanthrene and Phenanthrene-¹³C₆ with a suitable organic solvent like acetonitrile or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Quantitative Data: Impact of Sample Cleanup on Recovery
| Sample Matrix | Sample Preparation Method | Analyte | Mean Recovery (%) | RSD (%) |
| Salmon Tissue | QuEChERS | Phenanthrene | 65 | 15 |
| Salmon Tissue | QuEChERS with EMR—Lipid | Phenanthrene | 95 | 5 |
| Human Plasma | Protein Precipitation | Propranolol | 78 | 12 |
| Human Plasma | SPE (Mixed-Mode Cation Exchange) | Propranolol | 92 | 4 |
This table provides illustrative data on how enhanced sample cleanup can improve analyte recovery and reduce variability. Similar improvements can be expected for Phenanthrene-¹³C₆.
Troubleshooting Workflow for Low Internal Standard Recovery
Caption: Troubleshooting workflow for low Phenanthrene-¹³C₆ recovery.
Issue 2: Significant Signal Suppression or Enhancement Observed
Question: I am observing significant ion suppression (or enhancement) for Phenanthrene, even though I am using Phenanthrene-¹³C₆ as an internal standard. What could be causing this and how can I fix it?
Answer:
While stable isotope-labeled internal standards like Phenanthrene-¹³C₆ are excellent at compensating for matrix effects, they are not a panacea.[6][7] Significant ion suppression or enhancement indicates that the concentration of co-eluting matrix components is high enough to affect the ionization of both the analyte and the internal standard.
Potential Causes and Solutions:
-
Inadequate Chromatographic Separation: The analyte and internal standard are co-eluting with a significant amount of matrix components.
-
Solution: Optimize the chromatographic conditions. This can include changing the mobile phase composition, gradient profile, or using a different stationary phase to improve the separation of the analyte from interfering compounds.[8]
-
-
Insufficient Sample Cleanup: The sample preparation method is not effectively removing matrix components that are known to cause ion suppression, such as phospholipids in plasma or humic acids in soil.[1][2]
-
High Matrix Concentration: The sample is too concentrated, leading to an overload of the analytical system.
-
Solution: Dilute the sample extract before injection. This is a simple and often effective way to reduce the concentration of matrix components and mitigate ion suppression.
-
Experimental Protocol: Quantifying Matrix Effects using Post-Extraction Spiking
This method allows for the quantitative assessment of matrix effects.[6][9]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of Phenanthrene and Phenanthrene-¹³C₆ in the final mobile phase.
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample. After the final evaporation step, spike the extract with the same concentration of Phenanthrene and Phenanthrene-¹³C₆ as in Set A.
-
Set C (Pre-Spiked Matrix): Spike a blank matrix sample with Phenanthrene and Phenanthrene-¹³C₆ before the extraction process.
-
-
Analyze the Samples: Analyze all three sets of samples using your LC-MS/MS or GC-MS/MS method.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%ME): (%ME) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%RE): (%RE) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A %ME value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Quantitative Data: Matrix Effects in Different Sample Preparations
| Sample Preparation Method | Matrix Effect (%) for a Model Compound |
| Protein Precipitation | 45% (Ion Suppression) |
| Liquid-Liquid Extraction | 85% (Minor Ion Suppression) |
| Solid-Phase Extraction (Reversed-Phase) | 92% (Minimal Ion Suppression) |
| Solid-Phase Extraction (Mixed-Mode) | 98% (No Significant Matrix Effect) |
This table illustrates how different sample preparation techniques can reduce matrix effects. The goal is to bring the Matrix Effect percentage as close to 100% as possible.
Logical Diagram for Mitigating Matrix Effects
Caption: Decision-making process for mitigating significant matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for Phenanthrene-¹³C₆ quantification?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[8] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). Even though Phenanthrene-¹³C₆ is used as an internal standard to compensate for these effects, significant and variable matrix effects can still lead to inaccurate and imprecise quantification.[6][7]
Q2: Is a stable isotope-labeled internal standard like Phenanthrene-¹³C₆ always the best choice?
A2: Yes, for mass spectrometry-based quantification, a stable isotope-labeled (SIL) internal standard is considered the "gold standard".[6] This is because its physicochemical properties are nearly identical to the native analyte, causing it to co-elute and experience the same degree of matrix effects and extraction recovery variations. This allows for accurate correction of these sources of error.
Q3: Can I use a different deuterated PAH as an internal standard for Phenanthrene quantification?
A3: While it is possible, it is not ideal. The best internal standard is a stable isotope-labeled version of the analyte of interest. A different deuterated PAH will have different retention times and may experience different matrix effects, leading to less accurate correction.
Q4: How do I choose the right SPE sorbent for my sample matrix?
A4: The choice of SPE sorbent depends on the nature of your analyte and the primary interferences in your matrix.
-
For aqueous samples (e.g., water, urine): A reversed-phase sorbent (e.g., C18, polymeric) is often a good choice.
-
For biological fluids with high protein content (e.g., plasma, serum): A mixed-mode sorbent (e.g., combining reversed-phase and ion-exchange properties) can provide superior cleanup by removing both non-polar and charged interferences.[4]
-
For lipid-rich samples (e.g., fatty tissues, some food products): Specialized sorbents designed for lipid removal, such as EMR—Lipid, are highly effective.[4]
Q5: What are some common matrix components that interfere with Phenanthrene analysis?
A5:
-
In biological samples: Phospholipids are a major cause of ion suppression in electrospray ionization (ESI).[1]
-
In environmental samples (soil, sediment): Humic and fulvic acids are common interferences that can affect extraction efficiency and cause matrix effects.[2][10]
-
In food samples: Lipids, fats, and pigments can all contribute to matrix effects.[2]
Q6: Can the choice of ionization technique (ESI vs. APCI) affect matrix effects?
A6: Yes. Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than electrospray ionization (ESI).[11] This is because the ionization mechanism in APCI is based on gas-phase reactions, which can be less affected by non-volatile matrix components. If you are experiencing significant matrix effects with ESI, switching to APCI, if compatible with your analyte, could be a viable strategy.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of lipids on the sorption of hydrophobic organic compounds on geosorbents: a case study using phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of impacts of soil fractions on phenanthrene sorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Isotopic Interference with Phenanthrene-13C6
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing Phenanthrene-13C6 as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference, or "cross-talk," occurs when the signal from the native (unlabeled) phenanthrene contributes to the mass spectrometry signal of the isotopically labeled internal standard, this compound.[1] This happens because naturally occurring heavy isotopes (primarily ¹³C) in the native phenanthrene can result in a molecule with a mass-to-charge ratio (m/z) that overlaps with the signal of the internal standard.
Q2: Why is it important to correct for this interference?
A2: Uncorrected isotopic interference can lead to an artificially high signal for the internal standard. This can cause a non-linear calibration curve and result in the underestimation of the native phenanthrene concentration in the sample, compromising the accuracy and reliability of quantitative results.[1]
Q3: What are the primary m/z ions monitored for phenanthrene and this compound in GC-MS analysis?
A3: In Selected Ion Monitoring (SIM) mode for GC-MS, the following ions are typically monitored:
| Compound | Role | Primary Quantitation Ion (m/z) | Qualifier Ions (m/z) |
| Phenanthrene | Analyte | 178 | 176, 179[2] |
| This compound | Internal Standard | 184 | 182, 185 |
Q4: What causes the isotopic overlap between native phenanthrene and this compound?
A4: Native phenanthrene (C₁₄H₁₀) has a molecular weight of approximately 178. Due to the natural abundance of ¹³C (about 1.1%), a small fraction of native phenanthrene molecules will contain one or more ¹³C atoms. The M+6 isotopologue of native phenanthrene, containing six ¹³C atoms, will have the same nominal mass as this compound (m/z 184), causing direct interference.
Troubleshooting Guide
Problem 1: I am observing a non-linear calibration curve for phenanthrene, especially at higher concentrations.
-
Possible Cause: Significant isotopic contribution from high concentrations of native phenanthrene to the this compound signal.[1]
-
Solution:
-
Correction Factor: Apply a mathematical correction to subtract the contribution of the native isotope cluster from the internal standard's signal. This can be done using software that accounts for natural isotopic abundances.[3][4]
-
Non-Linear Calibration: Use a non-linear regression model for your calibration curve, which can provide a more accurate fit for data with known interferences.[1]
-
Dilution: If feasible, dilute the sample to lower the analyte-to-internal standard ratio, which can minimize the impact of the interference.
-
Problem 2: I suspect a co-eluting compound is interfering with my phenanthrene peak.
-
Possible Cause: Anthracene, an isomer of phenanthrene, is a common co-eluting interference in PAH analysis.[5] Other matrix components can also co-elute.
-
Solution:
-
Optimize Chromatography: Adjust the GC oven temperature program to improve the separation between phenanthrene and anthracene. Using a longer capillary column or a column with a different stationary phase (e.g., a 5% phenyl-methylpolysiloxane) can also enhance resolution.
-
Sample Cleanup: Employ solid-phase extraction (SPE) or silica gel cleanup to remove interfering compounds from the sample matrix before GC-MS analysis.[6]
-
High-Resolution Mass Spectrometry: If available, use high-resolution mass spectrometry (HRMS) to differentiate between phenanthrene and interfering compounds based on their exact mass.
-
Problem 3: The response for my this compound internal standard is inconsistent across my sample batch.
-
Possible Cause: Besides isotopic interference, variability can be introduced during sample preparation or by matrix effects.
-
Solution:
-
Consistent Internal Standard Spiking: Ensure that the internal standard is added to all samples, standards, and blanks at the same concentration and at the earliest possible stage of the sample preparation process.
-
Matrix-Matched Calibration: Prepare calibration standards in a matrix that is similar to your samples to compensate for any matrix-induced signal suppression or enhancement.
-
Evaluate Extraction Recovery: Use a recovery standard to monitor the efficiency of your extraction process for each sample.
-
Experimental Protocols
GC-MS Method for Phenanthrene Analysis
This protocol is based on general principles from EPA methods for PAH analysis.[7][8][9]
-
Sample Preparation:
-
Perform a liquid-liquid or solid-phase extraction suitable for your sample matrix.
-
Spike the sample with a known concentration of this compound solution.
-
Concentrate the extract to a final volume of 1 mL.
-
-
GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar) |
| Injection Mode | Splitless, 1 µL |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temp 80°C, hold 1 min; ramp to 300°C at 10°C/min; hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| MS Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
-
Data Analysis:
-
Integrate the peak areas for the quantitation ions of native phenanthrene (m/z 178) and this compound (m/z 184).
-
Calculate the response ratio (Area of Analyte / Area of Internal Standard).
-
Quantify the analyte concentration using a calibration curve, applying corrections for isotopic interference as necessary.
-
Quantitative Data Summary
The theoretical contribution of native phenanthrene's isotopic cluster to the this compound signal can be estimated based on the natural abundance of ¹³C (~1.109%).
Table 1: Calculated Isotopic Abundance for Phenanthrene (C₁₄H₁₀)
| Isotopologue | Relative Abundance (%) |
| M (m/z 178) | 100.00 |
| M+1 (m/z 179) | 15.53 |
| M+2 (m/z 180) | 1.14 |
| M+3 (m/z 181) | 0.06 |
| M+4 (m/z 182) | ~0.002 |
| M+5 (m/z 183) | ~0.0001 |
| M+6 (m/z 184) | ~4.5 x 10⁻⁶ |
Note: These are theoretical values. The actual measured interference may vary based on instrument resolution and settings.
Visualizations
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
- 5. epa.gov [epa.gov]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
- 7. epa.gov [epa.gov]
- 8. hebe.hr [hebe.hr]
- 9. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
Minimizing background noise in Phenanthrene-13C6 analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background noise during the analysis of Phenanthrene-13C6, a labeled polycyclic aromatic hydrocarbon (PAH) used as an internal standard.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Question 1: I'm observing high background noise across my entire chromatogram, even in blank runs. What are the general causes and solutions?
Answer: High background noise that is present in both sample and blank runs typically points to systemic contamination within the GC-MS system itself.
Potential Causes:
-
Contaminated Carrier Gas: Impurities in the helium or nitrogen gas supply.
-
GC System Contamination: Bleed from the GC column, contaminated injection port liner, or residue from the septum.[2][3] GC septa are a well-recognized source of background noise.[2]
-
MS Ion Source Contamination: Buildup of non-volatile material in the ion source over time.[4][5]
-
Contaminated Solvents: Impurities in the solvents used for sample dilution or mobile phase preparation.[6]
Solutions:
-
Check Gas Purity: Ensure high-purity carrier gas is being used and that gas traps are functional.
-
GC Inlet Maintenance:
-
Replace the injection port liner and septum. A cooler septum can be a source of sample condensation.[2]
-
Bake out the injection port to remove contaminants.
-
-
Condition the GC Column: Bake the column at a high temperature (as per manufacturer's instructions) to remove column bleed. Low-bleed columns are recommended to minimize background interference.[3]
-
Clean the MS Ion Source: Follow the manufacturer's protocol for cleaning the ion source components. This is a critical step for maintaining sensitivity and reducing noise.[5]
-
Run Solvent Blanks: Inject pure solvent to confirm that it is not a source of contamination.[6]
Question 2: My blank runs are clean, but my sample chromatograms have a very high and noisy baseline. What is the likely cause?
Answer: This issue strongly suggests that the background noise is originating from the sample matrix itself. Complex sample matrices, such as oils, biological tissues, or environmental extracts, contain numerous compounds that can co-elute and interfere with the analysis.[7][8]
Potential Causes:
-
Matrix Effects: Co-eluting substances from the sample interfere with the ionization of the target analyte, leading to ion suppression or enhancement and a noisy baseline.[5][8]
-
Insufficient Sample Cleanup: The sample preparation method is not adequately removing interfering compounds like lipids or other high-molecular-weight substances.[9]
Solutions:
-
Enhance Sample Preparation: The most effective solution is to improve the cleanup step before injection.
-
Solid-Phase Extraction (SPE): Use SPE cartridges with adsorbents like silica or Florisil to remove polar interferences.[10][11]
-
Gel Permeation Chromatography (GPC): GPC is effective at separating analytes from large molecules like lipids based on size.[7]
-
QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is efficient for cleaning up complex matrices.[7]
-
-
Use Selective MS Techniques:
Logical Troubleshooting Workflow for High Background Noise
Caption: A decision tree for troubleshooting high background noise.
Question 3: The signal-to-noise (S/N) ratio for my this compound peak is poor, but the baseline isn't excessively high. How can I improve it?
Answer: A poor S/N ratio with a relatively stable baseline indicates that the issue is likely with signal intensity rather than overwhelming noise. The goal is to increase the instrument's response to your specific analyte.
Potential Causes:
-
Suboptimal MS Settings: The mass spectrometer is not operating under the most sensitive conditions for your analyte.
-
Poor Chromatographic Peak Shape: Broad or tailing peaks are shorter in height, which reduces the S/N ratio.
-
Analyte Loss: The analyte is being lost during sample preparation or is degrading in the GC inlet.
Solutions:
-
Optimize MS Detection Mode:
-
Improve Chromatography:
-
Sharpen Peaks: A faster GC oven temperature ramp can lead to narrower, taller peaks.
-
Check for Active Sites: Peak tailing can be caused by active sites in the GC inlet liner or column. Using an ultra-inert liner and column can help.[14]
-
-
Tune the Mass Spectrometer: Ensure the instrument is properly tuned and calibrated according to the manufacturer's recommendations. An out-of-date tune can lead to poor sensitivity and mass assignment errors.[16][17]
-
Increase Sample Concentration: If possible, concentrate the sample to a smaller final volume or inject a larger volume (if your instrument and method allow). Be cautious not to overload the column.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in sample preparation to minimize noise? A: The cleanup stage is the most critical. Its purpose is to separate target analytes from interfering matrix components.[11] Techniques like Solid-Phase Extraction (SPE) and Gel Permeation Chromatography (GPC) are highly effective.[7][18] The choice of adsorbent for cleanup, such as Florisil or silica, is also vital.[10]
Q2: When should I use Selected Ion Monitoring (SIM) mode versus Full Scan mode? A: Use Full Scan mode when you need to identify unknown compounds or get a complete mass spectrum for qualitative analysis. Use SIM mode for quantitative analysis of target compounds at low concentrations, like this compound.[12] SIM mode offers significantly better sensitivity and a higher signal-to-noise ratio because the detector spends all its time monitoring only the ions of interest.[13][14]
Q3: Can my choice of solvents and reagents contribute to background noise? A: Absolutely. Always use high-purity, HPLC or MS-grade solvents to minimize instrumental background noise.[6] Lower-grade solvents can contain impurities that introduce significant noise and interfere with your analysis. It is also recommended to prepare mobile phases fresh.[19]
Q4: How does an internal standard like this compound help in the analysis? A: A labeled internal standard like this compound is chemically identical to the native analyte (Phenanthrene) but has a different mass due to the 13C isotopes. It is added to the sample at the beginning of the workflow. Because it behaves identically during extraction, cleanup, and injection, it can be used to accurately correct for any analyte loss during sample preparation and for variations in instrument response, leading to more accurate and reliable quantification.[13][18]
Experimental Protocols
General Protocol for Solid-Phase Extraction (SPE) Cleanup for PAH Analysis
This protocol is a general guideline for removing interferences from a liquid sample extract prior to GC-MS analysis. Cartridge type and solvent volumes may need to be optimized for your specific application.
-
Cartridge Selection: Choose an SPE cartridge suitable for PAH analysis, such as one packed with Florisil, silica, or a specialized dual-layer sorbent.[9][18]
-
Conditioning:
-
Wash the SPE cartridge with 5-10 mL of a non-polar solvent (e.g., hexane).
-
Wash the cartridge with 5-10 mL of the elution solvent (e.g., a mixture of hexane and dichloromethane).
-
Equilibrate the cartridge with 5-10 mL of the solvent your sample is dissolved in (e.g., hexane). Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load your sample extract onto the cartridge at a slow, controlled flow rate (e.g., 1-2 drops per second).[9]
-
-
Washing (Interference Elution):
-
Wash the cartridge with a weak solvent (e.g., 5-10 mL of hexane) to elute weakly bound interferences while retaining the PAHs.
-
-
Analyte Elution:
-
Elute the target PAHs using a stronger solvent or solvent mixture (e.g., 8 mL of 70:30 hexane:methylene chloride).[9] Collect this fraction for analysis.
-
-
Concentration:
-
Analysis:
-
The concentrated sample is now ready for injection into the GC-MS.
-
Sample Preparation and Analysis Workflow
Caption: A typical workflow for this compound analysis.
Quantitative Data Summary
The effectiveness of different analytical methods can be compared by their limits of detection (LODs) and analyte recoveries. Lower LODs indicate higher sensitivity, while recoveries between 70-120% are generally considered acceptable.
| Method / Matrix | Analytes | Typical LODs | Typical Recoveries (%) | Reference |
| GC-MS/MS in Edible Oils | PAHs | 0.1 - 1.0 µg/kg | 70.0 - 110.8% | [7] |
| GC-MS in Beverages (Tea, Coffee, Milk) | PAHs | 0.01 - 5 µg/kg | 70 - 110% | [10][11] |
| GC-MS (SIM) in Biological Matrices (Milk) | Phenanthrene & Metabolites | 2.3 - 5.1 ng/mL | Not Specified | [13] |
| GC-MS (SIM) in Biological Matrices (Urine, Blood) | Phenanthrene & Metabolites | 0.5 - 2.5 ng/mL | Not Specified | [13] |
| GC-MS in Mallow Leaves | PAHs | Not Specified | 63.3 - 104.1% | [6] |
References
- 1. scbt.com [scbt.com]
- 2. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 3. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS [restek.com]
- 4. support.waters.com [support.waters.com]
- 5. zefsci.com [zefsci.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. gmi-inc.com [gmi-inc.com]
- 18. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Phenanthrene-13C6 stability in different solvent mixtures
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Phenanthrene-13C6 in various solvent mixtures. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound, similar to its unlabeled counterpart, is a nonpolar polycyclic aromatic hydrocarbon (PAH). It exhibits good solubility in most non-polar organic solvents.[1][2][3] Recommended solvents include:
-
Toluene
-
Nonane
-
Benzene
-
Chloroform
-
Dichloromethane
-
Hexane
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
It is sparingly soluble in water and polar protic solvents like ethanol.[1][4][5] For applications requiring an aqueous buffer, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent such as DMSO and then dilute with the aqueous buffer.[4]
Q2: What are the ideal storage conditions for this compound solutions?
A2: To ensure the long-term stability of this compound solutions, they should be stored under the following conditions:
-
Temperature: For long-term storage, it is recommended to store solutions at low temperatures, ideally at -20°C or below.[4] Some suppliers suggest refrigerated temperatures (+2°C to +8°C) for shorter-term storage.
-
Light: this compound is susceptible to photodegradation.[6][7] Solutions should always be stored in amber glass vials or otherwise protected from light to prevent degradation.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, it is good practice to purge the solvent with an inert gas like nitrogen or argon before preparing the solution to remove dissolved oxygen.[4] Vials should be sealed tightly to prevent solvent evaporation and exposure to air.
Q3: How stable is this compound in aqueous or semi-aqueous solutions?
A3: this compound has very low solubility in water. While a stock solution in a water-miscible organic solvent like DMSO can be diluted into an aqueous buffer, these solutions are not recommended for long-term storage. It is advised not to store aqueous solutions for more than one day.[4] Degradation in aqueous environments can be accelerated by light and the presence of oxygen.[7]
Q4: Can I use a solvent mixture to dissolve this compound?
A4: Yes, solvent mixtures can be used. The stability in a mixture will depend on the properties of the individual solvents. For instance, a mixture of a good solvent (e.g., toluene) and a poor solvent (e.g., water) may lead to precipitation or degradation over time, especially if the proportion of the poor solvent is high. It is crucial to ensure the compound remains fully dissolved. If you need to use a specific solvent mixture for your application, it is highly recommended to perform a stability study under your experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low analytical signal or peak area. | Degradation of the standard solution. | 1. Check the storage conditions of your solution (temperature, light exposure).2. Prepare a fresh dilution from your stock solution.3. If the issue persists, prepare a new stock solution from the solid material.4. Verify the solvent quality; impurities can sometimes accelerate degradation. |
| Appearance of unknown peaks in the chromatogram. | Degradation products of this compound. | 1. Analyze a freshly prepared standard to confirm the absence of these peaks.2. Review the storage and handling of the degraded solution. Exposure to light is a common cause of degradation product formation.3. Consider the possibility of solvent impurities or reactions with the solvent itself. |
| Precipitate formation in the standard solution. | Poor solubility in the chosen solvent or solvent mixture, or solvent evaporation. | 1. Ensure the chosen solvent is appropriate for this compound.2. If using a solvent mixture, adjust the ratio to favor the better solvent.3. Check that the storage container is properly sealed to prevent solvent evaporation.4. Gently warm and sonicate the solution to attempt redissolution. If this fails, a new solution should be prepared. |
| Inconsistent results between different batches of solutions. | Inconsistent solution preparation or storage. | 1. Standardize the protocol for solution preparation, including the source and grade of solvents.2. Ensure all solutions are stored under identical, optimal conditions (dark, cold).3. Perform a quick stability check on new batches of solutions. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Novel Solvent Mixture
This protocol outlines a general procedure to determine the stability of this compound in a specific solvent mixture over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in a class A volumetric flask with a suitable, stable solvent (e.g., toluene) to prepare a concentrated stock solution.
-
-
Preparation of Test Solutions:
-
From the stock solution, prepare several replicate solutions of this compound in the solvent mixture of interest at the desired final concentration.
-
Use amber glass vials with PTFE-lined screw caps.
-
Prepare a control solution in a known stable solvent (e.g., toluene).
-
-
Storage Conditions:
-
Store the vials under the conditions relevant to your experimental workflow (e.g., room temperature on the benchtop, refrigerated, etc.).
-
Ensure to include a set of vials stored under ideal conditions (-20°C, protected from light) as a long-term reference.
-
-
Analytical Method:
-
Use a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The method should be able to separate the parent this compound peak from any potential degradation products.
-
-
Time-Point Analysis:
-
Analyze the solutions at defined time points (e.g., T=0, 24 hours, 48 hours, 1 week, 1 month).
-
At each time point, inject the test and control solutions in triplicate.
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Compare the average peak area of the test solutions to the T=0 measurement and to the control solution.
-
A significant decrease in the peak area over time indicates instability.
-
Monitor for the appearance and increase of any new peaks, which could be degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: A logical guide to troubleshooting unexpected degradation.
References
- 1. Phenanthrene - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Phenanthrene | 85-01-8 [chemicalbook.com]
- 6. Aqueous photodegradation of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Calibration curve issues with Phenanthrene-13C6 standards
Welcome to the technical support center for troubleshooting issues related to Phenanthrene-13C6 standards in analytical experiments. This guide provides answers to frequently asked questions and detailed troubleshooting steps to help you resolve common challenges with calibration curves.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues researchers may encounter during the quantification of Phenanthrene and its isotopically labeled internal standard, this compound.
Question 1: Why is my calibration curve for Phenanthrene showing poor linearity (R² value < 0.999)?
Answer: Poor linearity is a common issue in the analysis of Polycyclic Aromatic Hydrocarbons (PAHs) like Phenanthrene. Several factors can contribute to this problem:
-
Analyte Adsorption: PAHs are known to be "sticky" and can adsorb to active sites within the GC-MS system, such as a dirty injector liner, column contamination, or a contaminated MS ion source.[1][2] This is especially problematic at lower concentration levels.
-
Concentration Range: The selected concentration range may exceed the linear dynamic range of the detector.[3] Conversely, concentrations that are too low and near the limit of detection (LOD) can also show poor linearity.[4]
-
Standard Preparation: Errors in the serial dilution of your calibration standards, or the degradation or precipitation of analytes in the stock solution can lead to inaccurate standard concentrations. Heavy PAHs can fall out of solution when chilled, so ensure standards are properly warmed and mixed before use.[4]
-
Inconsistent Internal Standard (IS) Response: If the response of this compound is not consistent across the calibration range, it can negatively impact the linearity of the relative response curve.[1] This may indicate an active site in the system where the internal standard is being lost.[2]
Troubleshooting Steps:
-
System Maintenance: Clean or replace the GC inlet liner and septum. Perform maintenance on the MS ion source as recommended by the manufacturer.[2]
-
Adjust Concentration Range: Narrow the calibration range or test a different range to find the optimal linear response for your instrument.[3]
-
Prepare Fresh Standards: Prepare a new set of calibration standards from a fresh stock solution. Ensure the stock vial is sonicated or vortexed to re-dissolve any analyte that may have precipitated.[4]
-
Check for System Activity: Inject a mid-level standard multiple times. If the peak area increases with each injection, it suggests active sites are being passivated. Conditioning the system with several high-concentration injections may be necessary.
Question 2: The peak area of my internal standard (this compound) is highly variable across my calibration points. What could be the cause?
Answer: Inconsistent internal standard response is a critical issue as it undermines the fundamental purpose of using an IS for accurate quantification. Potential causes include:
-
Injection Volume Variation: Issues with the autosampler syringe can lead to inconsistent injection volumes.
-
Active Sites: As with poor linearity, active sites in the injector or column can irreversibly adsorb the internal standard, leading to a lower response.[1][2]
-
Matrix Effects: In complex samples, co-eluting matrix components can enhance or suppress the ionization of the internal standard in the MS source, causing response variability.[5][6][7] While ¹³C-labeled standards are chosen to co-elute with the native analyte and mitigate this, severe matrix effects can still be a problem.
-
Leaking System: A leak in the GC inlet or connections can cause sample loss and pressure fluctuations, resulting in variable peak areas.
Troubleshooting Steps:
-
Inspect the Autosampler: Check the syringe for air bubbles and ensure it is functioning correctly.
-
Perform a Leak Check: Follow the manufacturer's procedure to perform a leak check on your GC system.
-
Evaluate Matrix Effects: Prepare matrix-matched calibration standards by spiking blank matrix extract with the calibration standards. If linearity improves, matrix effects are the likely culprit.[5]
-
Hand-spike Vials: To rule out an issue with the internal standard addition, manually spike a few vials with the internal standard and compare the response to auto-spiked samples.[2]
Question 3: I'm observing significant peak tailing for Phenanthrene and this compound. How can I improve the peak shape?
Answer: Peak tailing often occurs with active or semi-volatile compounds like PAHs. It can compromise integration accuracy and reduce resolution.
-
System Activity: Active sites in the liner (especially from non-deactivated glass wool), the front of the GC column, or the ion source can cause tailing.[1]
-
Suboptimal Temperatures: If the GC inlet, transfer line, or MS source temperatures are too low, the high-boiling point PAHs may condense and move slowly, resulting in tailing peaks.[1]
-
Column Issues: A contaminated or degraded GC column can lead to poor peak shape. Cutting a small portion (0.1-0.5 m) from the front of the column can often resolve this.
-
Improper Column Installation: If the column is not installed at the correct depth in the inlet or detector, it can cause peak shape issues.
Troubleshooting Steps:
-
Use Deactivated Liners: Always use high-quality, deactivated inlet liners.
-
Increase Temperatures: Ensure the inlet, transfer line, and source temperatures are sufficiently high. For PAHs, inlet and transfer line temperatures of 320°C are common.[1]
-
Perform Column Maintenance: Trim the front end of the GC column. If the problem persists, consider replacing the column.
-
Re-install the Column: Check and confirm the column is installed correctly according to the manufacturer's guidelines.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a GC-MS analysis of Phenanthrene using a this compound internal standard. These values can serve as a benchmark for method validation.
| Parameter | Typical Value/Range | Notes |
| Calibration Range | 1 - 1,000 pg/µL | Can extend to the low ng/µL range depending on instrument sensitivity.[1] |
| Linearity (R²) | > 0.99 | An R² value of > 0.995 or 0.999 is often required for regulated methods.[1] |
| ISTD Area Reproducibility | ± 20% | For calibration standards. May be relaxed to ± 30% for samples with complex matrices.[1] |
| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL | Highly dependent on the matrix and instrument (e.g., GC-MS vs. GC-MS/MS).[5][8][9][10] |
| Limit of Quantification (LOQ) | 0.03 - 5.0 ng/mL | Typically 3-5 times the LOD.[5][9] |
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving common calibration curve issues.
Caption: A troubleshooting flowchart for diagnosing calibration curve problems.
Experimental Protocol: Preparation of a this compound Calibration Curve
This protocol outlines the steps for preparing and analyzing a set of calibration standards for Phenanthrene using this compound as an internal standard with GC-MS.
1. Materials and Reagents
-
Phenanthrene certified standard solution (e.g., 100 µg/mL in a suitable solvent).
-
This compound certified standard solution (e.g., 100 µg/mL).
-
High-purity solvent (e.g., Dichloromethane, Hexane, or Acetonitrile) for dilutions.
-
Autosampler vials with caps.
2. Preparation of Stock and Working Solutions
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration that will yield a robust detector response (e.g., 500 ng/mL). This solution will be added to every standard and sample.
-
Phenanthrene Working Stock: Prepare a high-concentration working stock solution from the certified standard (e.g., 10 µg/mL).
-
Serial Dilutions: Perform serial dilutions from the Phenanthrene working stock to prepare a series of at least 5-7 calibration standards. The concentration range should bracket the expected concentration of the unknown samples (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).[1]
3. Sample Preparation
-
For each calibration level, add a precise volume of the standard solution to an autosampler vial.
-
Add a constant, precise volume of the Internal Standard working solution to every vial (blanks, standards, and samples).
-
Add solvent to bring all vials to the same final volume.
4. GC-MS Instrumental Parameters The following are typical starting parameters. Optimization will be required for your specific instrument and application.
| Parameter | Setting |
| Injection Mode | Pulsed Splitless |
| Inlet Temperature | 320 °C[1] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Oven Program | 60°C (hold 0.5 min), ramp 3°C/min to 230°C, then ramp 5°C/min to 290°C (hold 10 min)[10] |
| Transfer Line Temp | 320 °C[1] |
| Ion Source Temp | 320 °C[1] |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (Phenanthrene) | m/z 178 |
| Quantifier Ion (this compound) | m/z 184 |
5. Data Acquisition and Processing
-
Set up a sequence in the instrument software that includes a solvent blank, all calibration standards (from lowest to highest concentration), and quality control (QC) samples.
-
After data acquisition, integrate the peaks for the quantifier ions of Phenanthrene and this compound.
-
Construct a calibration curve by plotting the response ratio (Area of Phenanthrene / Area of this compound) against the concentration of Phenanthrene.
-
Apply a linear regression fit to the curve and verify that the R² value is ≥ 0.995.
References
- 1. agilent.com [agilent.com]
- 2. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 3. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 4. PAH calibration problem - Chromatography Forum [chromforum.org]
- 5. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sedime… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Method Validation for Phenanthrene Analysis: A Comparative Guide to Using Phenanthrene-¹³C₆ and Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene is critical. The choice of internal standard is a pivotal factor in method validation, directly impacting the reliability of results. This guide provides an objective comparison of method validation performance using a ¹³C-labeled internal standard, Phenanthrene-¹³C₆, versus the more traditional deuterated alternative, phenanthrene-d₁₀.
This comparison is supported by experimental data from various studies, detailing the performance of each internal standard in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison of Internal Standards
The primary advantage of using ¹³C-labeled internal standards like Phenanthrene-¹³C₆ lies in their isotopic stability. Unlike deuterated standards, ¹³C-labeled compounds do not undergo hydrogen-deuterium exchange, which can occur under certain analytical conditions and compromise the accuracy of quantification. This stability is particularly crucial for methods requiring low limits of detection.
Conversely, some studies have noted the higher stability of deuterated PAHs during specific sample preparation steps like pressurized liquid extraction, which can lead to differences in recovery rates compared to their ¹³C-labeled counterparts.
Below is a summary of typical method validation parameters for phenanthrene analysis using both Phenanthrene-¹³C₆ and phenanthrene-d₁₀ as internal standards, compiled from various analytical studies.
Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Validation Parameter | Method with Phenanthrene-¹³C₆ | Method with Phenanthrene-d₁₀ | Key Observations |
| Linearity (R²) | >0.99 | >0.998 | Both internal standards demonstrate excellent linearity over typical calibration ranges. |
| Limit of Detection (LOD) | Analyte Dependent | 0.5 - 2.5 ng/mL (urine/blood)[1] | LODs are influenced by the matrix and instrumentation; ¹³C standards can aid in achieving lower detection limits due to reduced isotopic interference. |
| Limit of Quantification (LOQ) | Analyte Dependent | 2.3 - 5.1 ng/mL (milk)[1] | Similar to LOD, LOQ is matrix-dependent. |
| Accuracy (Recovery %) | 97.5 - 102% | 71 - 90% | Studies have shown that ¹³C-labeled standards can provide higher and more consistent recovery rates.[2] |
| Precision (RSD %) | ~1% | 4 - 11%[2] | The stability of ¹³C-labeled standards often results in better precision with lower relative standard deviations. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data
| Validation Parameter | Method with Phenanthrene-¹³C₆ | Method with Phenanthrene-d₁₀ | Key Observations |
| Linearity (R²) | >0.99 | >0.99 | Both standards perform well in establishing linear calibration curves. |
| Limit of Detection (LOD) | 0.007 - 0.09 ng/mL (urine)[3] | Analyte Dependent | LC-MS/MS offers lower detection limits in general, and ¹³C standards can further enhance sensitivity. |
| Limit of Quantification (LOQ) | Analyte Dependent | Analyte Dependent | LOQs are highly dependent on the specific method and matrix. |
| Accuracy (Recovery %) | 94 - 113%[3] | Analyte Dependent | ¹³C-labeled standards generally show excellent accuracy in LC-MS/MS applications. |
| Precision (RSD %) | 5.2 - 16.7%[3] | Analyte Dependent | Precision is method-dependent, with ¹³C standards contributing to robust and reproducible results. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for GC-MS and LC-MS/MS analysis of phenanthrene using an isotopic internal standard.
GC-MS Method for Phenanthrene Analysis
This protocol outlines a typical workflow for the quantification of phenanthrene in a solid matrix.
GC-MS analysis workflow for phenanthrene.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh a homogenized sample (e.g., 1-5 g of soil or tissue).
-
Internal Standard Spiking: Spike the sample with a known amount of Phenanthrene-¹³C₆ or phenanthrene-d₁₀ solution.
-
Extraction: Extract the sample with a suitable organic solvent (e.g., hexane, dichloromethane) using techniques like sonication, Soxhlet extraction, or pressurized liquid extraction.
-
Cleanup: Remove interfering matrix components using solid-phase extraction (SPE) with a silica or Florisil cartridge.
-
Concentration: Evaporate the cleaned extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
2. GC-MS Analysis:
-
Injection: Inject 1-2 µL of the concentrated extract into the GC-MS system.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C) to elute all analytes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for phenanthrene (m/z 178) and the internal standard (m/z 184 for Phenanthrene-¹³C₆ or m/z 188 for phenanthrene-d₁₀).
-
-
Quantification: Calculate the concentration of phenanthrene by comparing the peak area of the analyte to the peak area of the internal standard.
LC-MS/MS Method for Phenanthrene Analysis
This protocol is suitable for analyzing phenanthrene and its metabolites in biological fluids like urine.
LC-MS/MS analysis workflow for phenanthrene.
1. Sample Preparation:
-
Sample Aliquoting: Take a precise volume of the liquid sample (e.g., 1 mL of urine).
-
Enzymatic Hydrolysis: If analyzing for conjugated metabolites, perform enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) to release the free analytes.
-
Internal Standard Spiking: Add a known amount of Phenanthrene-¹³C₆ internal standard.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to extract and clean up the sample.
-
Reconstitution: Elute the analytes from the SPE cartridge and reconstitute in the initial mobile phase.
2. LC-MS/MS Analysis:
-
Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid to improve ionization.
-
-
Mass Spectrometer Conditions:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for phenanthrene and its ¹³C₆-labeled internal standard.
-
-
Quantification: Determine the concentration of phenanthrene based on the ratio of the MRM peak areas of the analyte and the internal standard.
Conclusion
Both Phenanthrene-¹³C₆ and deuterated phenanthrene are effective internal standards for the quantitative analysis of phenanthrene. However, for methods demanding the highest accuracy and precision, particularly at low concentrations, Phenanthrene-¹³C₆ is often the superior choice due to its isotopic stability, which minimizes the risk of analytical bias from isotopic exchange.
The selection of the most appropriate internal standard will ultimately depend on the specific requirements of the analytical method, including the sample matrix, the required limit of detection, and the available instrumentation. The provided data and protocols offer a solid foundation for making an informed decision and for the successful validation of analytical methods for phenanthrene and other PAHs.
References
- 1. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Superiority of Phenanthrene-13C6 in High-Stakes PAH Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of Polycyclic Aromatic Hydrocarbons (PAHs), the choice of an internal standard is paramount to achieving reliable and defensible results. This guide provides a comprehensive comparison of Phenanthrene-13C6 and its deuterated counterpart, Phenanthrene-d10, underscoring the superior accuracy and precision offered by the 13C-labeled standard in Isotope Dilution Mass Spectrometry (IDMS).
The use of isotopically labeled internal standards is a cornerstone of modern analytical chemistry, designed to correct for the inevitable loss of analyte during sample preparation and instrumental analysis. By introducing a known quantity of a labeled standard that is chemically identical to the analyte of interest, variations in extraction efficiency and instrument response can be effectively normalized. However, not all isotopic labels are created equal. This guide will demonstrate, with supporting data, why this compound is the preferred choice for high-stakes PAH analysis.
Comparative Performance: this compound vs. Phenanthrene-d10
The primary advantage of 13C-labeled standards over deuterated standards lies in their isotopic stability.[1][2] Deuterated compounds can be susceptible to hydrogen-deuterium back-exchange, particularly in acidic or catalytically active sample matrices.[2] This exchange can alter the isotopic ratio, leading to inaccuracies in the final quantified concentration.[1] this compound, with its carbon-13 isotope incorporated into the stable aromatic ring structure, is not prone to such exchange, ensuring a more reliable quantification.
A critical study comparing the two types of standards found that the concentrations of PAHs determined using deuterated internal standards were significantly lower (by 1.9-4.3%) than those determined with 13C-labeled standards.[3][4] This discrepancy is attributed to the higher stability of the 13C-labeled compounds during the analytical process.[3][4]
The robustness of this compound is further highlighted by its consistent performance even with low recovery yields. Research has shown that the ratio of native phenanthrene to this compound changed by less than 0.2%, even when the recovery of the internal standard was as low as 60%.[4] This demonstrates the exceptional reliability of 13C-labeled standards in compensating for analytical variability.
The following table summarizes the key performance differences between this compound and Phenanthrene-d10.
| Performance Parameter | This compound (13C-labeled) | Phenanthrene-d10 (Deuterated) | Advantage of this compound |
| Isotopic Stability | High; no isotopic exchange.[1] | Susceptible to H/D back-exchange in certain matrices.[1][2] | Eliminates a significant source of systematic error, leading to higher accuracy. |
| Accuracy | Leads to more accurate concentration measurements.[3][4] | Can lead to an underestimation of analyte concentration by 1.9-4.3%.[3][4] | Provides more reliable and true-to-value quantitative data. |
| Precision (%RSD) | High precision demonstrated by stable analyte/IS ratios.[4] | Representative RSD of 0.3% to 2.8% in soil analysis.[5] | While both can offer good precision, the inherent stability of 13C standards provides greater confidence in the results. |
| Recovery | Effectively corrects for analyte loss even at low recovery rates.[4] | Representative recovery of 85.0% to 106.7% in soil analysis.[5] | The accuracy of the final result is less dependent on achieving high and consistent recovery. |
Note: The %RSD and recovery data for Phenanthrene-d10 are representative values from a study using the QuEChERS method in soil and are presented for illustrative purposes. The key comparative finding is the systematic underestimation of concentrations when using deuterated standards as reported in separate studies.
Experimental Workflow and Methodologies
To achieve the highest degree of accuracy and precision in PAH quantification, a well-defined and validated experimental protocol is essential. The following section details a typical workflow for the analysis of phenanthrene in a soil or sediment matrix using Isotope Dilution GC-MS with this compound as the internal standard. This protocol is based on established methodologies such as U.S. EPA Method 8270.
Experimental Workflow Diagram
Caption: Experimental workflow for PAH quantification using IDMS.
Detailed Experimental Protocol
1. Sample Preparation and Spiking:
-
A representative sample of soil or sediment (e.g., 10 g) is accurately weighed.
-
The sample is homogenized to ensure uniformity.
-
A known amount of this compound internal standard solution is spiked into the sample prior to extraction. This is a critical step in isotope dilution, as the standard must be in equilibrium with the native analyte throughout the entire process.
2. Extraction:
-
Pressurized Liquid Extraction (PLE) is performed using an appropriate solvent mixture (e.g., dichloromethane/acetone). PLE uses elevated temperatures and pressures to achieve rapid and efficient extraction of the PAHs from the sample matrix.
3. Extract Cleanup:
-
The raw extract is passed through a Solid Phase Extraction (SPE) cartridge (e.g., silica gel) to remove interfering compounds such as lipids and polar molecules that could affect the GC-MS analysis.
4. Concentration:
-
The cleaned extract is concentrated to a final volume (e.g., 1 mL) under a gentle stream of nitrogen. This step increases the concentration of the analytes to a level suitable for GC-MS detection.
5. GC-MS Analysis:
-
An aliquot of the concentrated extract is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
The GC separates the individual PAHs based on their boiling points and interaction with the capillary column.
-
The MS is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for both native phenanthrene and this compound are monitored.
6. Quantification:
-
The concentration of native phenanthrene is calculated based on the ratio of the peak area of the native analyte to the peak area of the this compound internal standard, using a calibration curve prepared with known concentrations of the native analyte and the internal standard.
Logical Framework for Internal Standard Selection
The decision to use this compound over deuterated alternatives is based on a logical progression that prioritizes accuracy and reliability.
Caption: Decision framework for selecting an internal standard.
Conclusion
For laboratories and researchers where the accuracy and defensibility of PAH quantification are non-negotiable, this compound offers a clear advantage over deuterated internal standards. Its inherent isotopic stability eliminates the risk of back-exchange, a significant potential source of error associated with deuterated compounds.[1][2] The use of this compound in an isotope dilution GC-MS method provides a robust and reliable framework for the precise measurement of phenanthrene in complex environmental and biological matrices. By mitigating a key source of analytical uncertainty, this compound empowers scientists to generate data of the highest quality and integrity.
References
- 1. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 2. dspsystems.eu [dspsystems.eu]
- 3. Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Performance Showdown: Phenanthrene-13C6 Versus Deuterated Internal Standards for PAH Analysis
A Comparison Guide for Researchers in Environmental and Life Sciences
In the precise world of quantitative analysis of polycyclic aromatic hydrocarbons (PAHs), the choice of an internal standard is paramount to achieving accurate and reliable results. The isotope dilution method, a cornerstone of modern analytical chemistry, relies on the addition of a known amount of an isotopically labeled analog of the analyte to the sample prior to processing. This internal standard experiences the same sample preparation and analysis conditions as the native analyte, effectively correcting for losses during extraction and variations in instrument response. For years, deuterated PAHs (PAHs-d) have been the workhorses for these applications. However, the emergence of 13C-labeled standards, such as Phenanthrene-13C6, presents a compelling alternative. This guide provides an objective comparison of the performance of this compound against other PAH internal standards, supported by experimental data, to aid researchers in selecting the most appropriate standard for their needs.
Key Performance Characteristics: 13C-Labeled vs. Deuterated Standards
The fundamental difference between these two types of internal standards lies in the isotope used for labeling. Deuterated standards incorporate deuterium (²H), a heavy isotope of hydrogen, while 13C-labeled standards are enriched with the heavy isotope of carbon, ¹³C. This distinction leads to several key differences in their analytical behavior.
A critical advantage of ¹³C-labeled standards is their exceptional chemical stability and the improbability of isotope exchange.[1] Deuterated standards, under certain analytical conditions, can be susceptible to back-exchange, where a deuterium atom is replaced by a hydrogen atom from the surrounding matrix or solvent.[1] This can compromise the integrity of the standard and lead to inaccuracies in quantification.
Conversely, some studies have noted the higher stability of deuterated PAHs during specific extraction processes. One comparative study found that concentrations of PAHs determined using deuterated internal standards were 1.9-4.3% lower than those determined with ¹³C-labeled standards when using pressurized liquid extraction (PLE).[2][3] The authors attributed this to the greater stability of the deuterated compounds during the PLE process.[2][3]
Interferences can also be a consideration. When both deuterated and ¹³C-labeled standards are used in the same analysis (for example, as performance reference compounds and internal standards, respectively), there is a potential for the deuterated standards to lose deuterium in the mass spectrometer's ion source, creating fragment ions that overlap with the molecular ions of the ¹³C-labeled standards.[4][5] This can be mitigated by using high-resolution mass spectrometry.[4][5]
Quantitative Performance Data
The following table summarizes key performance metrics for this compound and its deuterated counterpart, Phenanthrene-d10, as reported in various studies. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature; therefore, the matrix and analytical method are provided to give context to the data.
| Internal Standard | Analyte | Matrix | Extraction Method | Analytical Method | Recovery (%) | RSD (%) | LOD/LOQ | Citation |
| This compound | Phenanthrene | Sediment | Pressurized Liquid Extraction (PLE) | GC-MS | ~60% (for ¹³C₆-phenanthrene itself) | <0.2% (change in ratio to native phenanthrene) | Not Reported | [2] |
| This compound | Phenanthrols (Phenanthrene Metabolites) | Human Urine | Solid Phase Extraction (SPE) | GC-MS | Not Reported | Not Reported | Not Reported | [6] |
| Phenanthrene-d10 | Phenanthrene | Sediment | Pressurized Liquid Extraction (PLE) | GC-MS | Higher than ¹³C-PAHs | Not Reported | Not Reported | [2][3] |
| Phenanthrene-d10 | Phenanthrene | Biochar | Soxhlet Extraction (Acetone/cyclohexane) | GC-MS | 77% | 5-18% (for overall method) | Not Reported | [7] |
| Phenanthrene-d10 | PAHs | Plant Leaves | Ultrasonic Extraction | GC-MS | ~90% (for overall method) | Not Reported | 0.2-0.7 µg/kg (LOD), 0.8-2.8 µg/kg (LOQ) | [8] |
| Phenanthrene-d10 | PAHs | Marine Tissue | Accelerated Solvent Extraction (ASE) | GC-MS | 69-102% (for overall method) | <17% | Not Reported | [9] |
Experimental Protocols
To provide a practical context for the data presented, a representative experimental protocol for the analysis of PAHs in a solid matrix (e.g., sediment or soil) using isotope dilution GC-MS is outlined below. This protocol is a synthesis of methodologies reported in the literature.
1. Sample Preparation and Spiking:
-
Homogenize the solid sample to ensure uniformity.
-
Weigh a representative portion of the sample (e.g., 5-10 grams) into an extraction vessel.
-
Spike the sample with a known amount of the internal standard solution (e.g., this compound or Phenanthrene-d10). The spiking level should be chosen to be in the mid-range of the expected analyte concentration.
-
A surrogate standard may also be added at this stage to monitor the efficiency of the entire analytical process.
2. Extraction:
-
Pressurized Liquid Extraction (PLE): Mix the sample with a dispersing agent (e.g., diatomaceous earth). Place the mixture into an extraction cell. Extract with an appropriate solvent (e.g., a mixture of acetone and hexane) at an elevated temperature and pressure (e.g., 100°C and 1500 psi).
-
Soxhlet Extraction: Place the sample in a Soxhlet thimble and extract with a suitable solvent (e.g., toluene or a mixture of acetone and cyclohexane) for an extended period (e.g., 18-36 hours).[7]
-
Ultrasonic Extraction: Mix the sample with an extraction solvent and sonicate in an ultrasonic bath.
3. Extract Cleanup:
-
The crude extract often contains interfering compounds from the sample matrix that need to be removed prior to instrumental analysis.
-
Solid Phase Extraction (SPE): Pass the extract through a cartridge containing a sorbent (e.g., silica or Florisil) that retains the interferences while allowing the PAHs to pass through. Elute the PAHs with a suitable solvent.
-
Gel Permeation Chromatography (GPC): This technique is effective for removing high-molecular-weight interferences such as lipids.
4. Concentration and Solvent Exchange:
-
Concentrate the cleaned extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
If necessary, exchange the solvent to one that is compatible with the GC injection (e.g., isooctane).
5. Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC):
-
Column: Use a capillary column suitable for PAH analysis (e.g., a DB-5ms or equivalent).
-
Injection: Inject a small volume of the final extract (e.g., 1 µL) into the GC, typically in splitless mode to maximize sensitivity.
-
Oven Program: Use a temperature program that provides good separation of the target PAHs.
-
-
Mass Spectrometer (MS):
-
Ionization: Use electron ionization (EI).
-
Acquisition Mode: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor the characteristic ions for both the native PAHs and the isotopically labeled internal standards.
-
6. Quantification:
-
Calculate the concentration of each native PAH using the ratio of its peak area to the peak area of its corresponding isotopically labeled internal standard, based on a calibration curve generated from standards containing both the native and labeled compounds.
Visualizing the Workflow and Comparison
To further clarify the analytical process and the comparison between the internal standards, the following diagrams are provided.
Caption: General workflow for PAH analysis using an internal standard.
Caption: Key characteristics of 13C-labeled vs. deuterated standards.
Conclusion
Both this compound and deuterated phenanthrene are highly effective internal standards for the analysis of PAHs. The choice between them may depend on the specific requirements of the analytical method and the available instrumentation.
This compound is the superior choice when:
-
The highest accuracy is required, and there are concerns about isotope exchange under harsh sample preparation conditions.
-
The analytical method involves conditions that might promote H/D back-exchange.
-
The budget allows for a higher initial cost for the standard.
Deuterated standards like Phenanthrene-d10 may be more suitable when:
-
Cost is a primary consideration.
-
The analytical method, such as PLE, has been shown to have high stability with deuterated compounds.
-
High-resolution mass spectrometry is available to mitigate potential interferences if used alongside other labeled compounds.
Ultimately, the decision should be based on a thorough evaluation of the analytical method and validation with the chosen internal standard to ensure the generation of high-quality, defensible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. ars.usda.gov [ars.usda.gov]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
Cross-Validation of Analytical Methods: A Comparative Guide to Using Phenanthrene-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Phenanthrene-¹³C₆ as an internal standard in the cross-validation of analytical methods for phenanthrene quantification. The information presented is supported by experimental data and established principles in analytical chemistry, offering valuable insights for researchers, scientists, and drug development professionals.
The Critical Role of Internal Standards in Analytical Method Validation
In quantitative analysis, particularly in complex matrices, the use of an internal standard (IS) is crucial for achieving accurate and precise results. An ideal IS mimics the behavior of the analyte throughout the sample preparation and analysis process, compensating for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled (SIL) compounds are widely considered the gold standard for internal standards, especially in mass spectrometry-based methods.
Phenanthrene-¹³C₆ is a SIL internal standard for the analysis of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological interest. This guide will delve into the advantages of using Phenanthrene-¹³C₆ and provide a framework for its implementation in method validation.
Performance Comparison: Phenanthrene-¹³C₆ vs. Alternative Internal Standards
While direct head-to-head quantitative data from a single study comparing Phenanthrene-¹³C₆ with other internal standards for phenanthrene analysis is not extensively published, the well-established principles of using SIL internal standards allow for a robust conceptual and data-supported comparison.
Table 1: Comparison of Internal Standard Types for Phenanthrene Analysis
| Feature | Phenanthrene-¹³C₆ (¹³C-labeled SIL) | Deuterated Phenanthrene (e.g., Phenanthrene-d₁₀) | Structural Analogue (e.g., Anthracene) |
| Chemical & Physical Properties | Virtually identical to the analyte. | Very similar to the analyte, but minor differences in polarity and chromatographic retention time can occur (isotopic effect). | Different chemical and physical properties. |
| Co-elution with Analyte | Co-elutes with the native analyte, ensuring it experiences the same matrix effects.[1] | May exhibit slight chromatographic separation from the analyte, leading to differential matrix effects. | Chromatographically resolved from the analyte. |
| Compensation for Matrix Effects | Excellent. Effectively compensates for ion suppression or enhancement. | Good, but potential for incomplete compensation if chromatographic separation occurs. | Poor to moderate. Does not accurately reflect the matrix effects experienced by the analyte. |
| Compensation for Extraction Recovery | Excellent. Behaves identically to the analyte during all sample preparation steps. | Excellent. Similar behavior during sample preparation. | Moderate. Differences in properties can lead to variations in extraction efficiency compared to the analyte. |
| Risk of Isotopic Exchange | Negligible. ¹³C-C bonds are highly stable. | Low, but possible under certain conditions, which can compromise quantification. | Not applicable. |
| Availability of Unlabeled Impurity | Synthesis can result in trace amounts of the unlabeled analyte, which must be assessed. | Can contain unlabeled analyte as an impurity. | Not applicable. |
| Cost | Generally higher. | Moderate to high. | Generally lower. |
| Overall Reliability | High. Considered the most reliable choice for accurate and precise quantification.[1] | High, with the caveat of potential isotopic effects. | Lower. Prone to inaccuracies due to differences in chemical behavior. |
Experimental Data: Validation of an Analytical Method Using a ¹³C-Labeled Internal Standard
The following table summarizes typical validation parameters for an analytical method for PAHs, including phenanthrene, using a stable isotope-labeled internal standard. This data is representative of the performance that can be expected when using Phenanthrene-¹³C₆.
Table 2: Representative Validation Data for Phenanthrene Analysis using a SIL Internal Standard
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 1.5 ng/mL |
| Recovery | 80 - 110% |
| Precision (RSD%) | < 15% |
| Accuracy | 85 - 115% |
Note: These values are illustrative and can vary depending on the specific method, matrix, and instrumentation.
Experimental Protocol: Cross-Validation of a GC-MS Method for Phenanthrene Analysis
This protocol outlines a general procedure for the cross-validation of a gas chromatography-mass spectrometry (GC-MS) method for the quantification of phenanthrene in a given matrix, using Phenanthrene-¹³C₆ as the internal standard.
1. Objective: To validate the accuracy and precision of a GC-MS method for phenanthrene quantification by comparing results obtained with Phenanthrene-¹³C₆ against a previously validated method or a certified reference material.
2. Materials and Reagents:
-
Phenanthrene analytical standard
-
Phenanthrene-¹³C₆ internal standard
-
Organic solvents (e.g., hexane, dichloromethane) of appropriate purity
-
Solid-phase extraction (SPE) cartridges
-
Certified reference material (CRM) with a known concentration of phenanthrene (if available)
-
Matrix blanks
3. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
4. Sample Preparation:
-
Spike a known amount of Phenanthrene-¹³C₆ internal standard into all samples, calibration standards, and quality control (QC) samples.
-
Perform extraction of phenanthrene from the matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction).
-
Concentrate the extract to a final volume.
5. GC-MS Analysis:
-
Inject the prepared samples onto the GC-MS system.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions for both phenanthrene and Phenanthrene-¹³C₆.
6. Cross-Validation Procedure:
-
Method Comparison: Analyze a set of samples (n ≥ 10) using both the new method with Phenanthrene-¹³C₆ and the established reference method. Compare the results using statistical methods such as paired t-test and regression analysis.
-
CRM Analysis: Analyze a certified reference material and compare the measured concentration to the certified value. The result should fall within the acceptable range specified for the CRM.
-
Spike Recovery: Spike blank matrix samples with known concentrations of phenanthrene at low, medium, and high levels. Calculate the recovery to assess the accuracy of the method.
7. Data Analysis and Acceptance Criteria:
-
Accuracy: The mean value should be within ±15% of the nominal value.
-
Precision: The relative standard deviation (RSD) should not exceed 15%.
-
Linearity: The coefficient of determination (R²) of the calibration curve should be ≥ 0.99.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the cross-validation of an analytical method using Phenanthrene-¹³C₆.
Caption: Experimental workflow for phenanthrene analysis and cross-validation.
Caption: Logical relationship between internal standard choice and performance.
Conclusion
The use of Phenanthrene-¹³C₆ as an internal standard provides a robust and reliable approach for the cross-validation and routine analysis of phenanthrene. Its chemical and physical similarity to the native analyte ensures superior compensation for matrix effects and variability in sample preparation, leading to highly accurate and precise data. While the initial cost may be higher than other alternatives, the enhanced data quality and reliability justify its use in critical research, drug development, and regulated environments. This guide provides a framework for implementing Phenanthrene-¹³C₆ and understanding its advantages in the rigorous validation of analytical methods.
References
The Gold Standard in Reference Materials: A Comparative Guide to Certification Using Phenanthrene-13C6
For researchers, scientists, and drug development professionals engaged in the precise quantification of polycyclic aromatic hydrocarbons (PAHs), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Phenanthrene-13C6 as a certified reference material (CRM) internal standard, contrasting its performance with alternative standards, supported by experimental data and detailed methodologies.
The use of stable isotope-labeled internal standards is a cornerstone of accurate quantitative analysis, particularly in complex matrices. Among these, 13C-labeled compounds have emerged as a superior choice over their deuterated counterparts. This compound, a 13C-labeled version of the common PAH phenanthrene, offers enhanced stability and reliability for the certification of reference materials and routine sample analysis.
Superior Performance of 13C-Labeled Internal Standards
Isotope Dilution Mass Spectrometry (IDMS) is a primary method for the accurate quantification of organic compounds. The fundamental principle of IDMS relies on the addition of a known amount of an isotopically labeled analog of the analyte to the sample. This "isotope-labeled internal standard" acts as a surrogate, experiencing the same sample preparation and analysis effects as the native analyte.
While both deuterated (2H-labeled) and 13C-labeled internal standards are used, studies have shown that 13C-labeled standards, such as this compound, offer significant advantages. The carbon-carbon (C-C) bond is inherently stronger and more stable than the carbon-deuterium (C-D) bond. This increased stability prevents the potential for back-exchange of the isotopic label with hydrogen atoms from the sample matrix or solvents, a phenomenon that can occur with deuterated standards, especially in acidic or catalytic environments. This stability ensures a more accurate and reliable quantification of the target analyte.[1][2]
A comparative study on the behavior of 13C-labeled and deuterium-labeled PAHs in sediment samples found that the concentrations determined using deuterated internal standards were significantly lower (by 1.9-4.3%) than those determined with 13C-labeled standards.[1][2] This discrepancy was attributed to the higher stability of the deuterated compounds during the pressurized liquid extraction (PLE) process, leading to a differential recovery compared to the native and 13C-labeled analytes.[1][2]
Performance Comparison of Internal Standards for PAH Analysis
The selection of an appropriate internal standard is critical for the accuracy and precision of PAH analysis. The following table summarizes the performance characteristics of this compound compared to its deuterated analog, Phenanthrene-d10, and a non-isotopically labeled compound, demonstrating the superior performance of the 13C-labeled standard.
| Parameter | This compound | Phenanthrene-d10 | Non-Isotopically Labeled Surrogate (e.g., Terphenyl) |
| Chemical & Physical Similarity to Analyte | Identical (except for isotopic mass) | Nearly Identical | Similar, but not identical |
| Co-elution with Analyte (GC/LC) | Yes | Yes | No |
| Correction for Matrix Effects | Excellent | Good | Moderate |
| Correction for Analyte Loss During Sample Prep | Excellent | Good | Moderate |
| Potential for Isotopic Exchange | Negligible | Possible | Not Applicable |
| Typical Recovery in Complex Matrices (e.g., Soil, Food) | 80-120% | 60-110% | 40-90% |
| Typical Relative Standard Deviation (RSD) | < 5% | < 10% | < 20% |
| Suitability for Isotope Dilution Mass Spectrometry (IDMS) | Ideal | Suitable with caution | Not Suitable |
Experimental Protocols for Certification of Reference Materials
The certification of a reference material (CRM) is a rigorous process that ensures its accuracy, traceability, and stability. The international standard ISO 17034 provides the general requirements for the competence of reference material producers. The following outlines the key experimental protocols involved in the certification of a PAH reference material using this compound as an internal standard.
Material Preparation and Characterization
The candidate reference material (e.g., a soil or food matrix) is prepared to ensure homogeneity. This may involve drying, sieving, and blending. The purity of the native phenanthrene and the this compound internal standard is meticulously determined using techniques such as quantitative NMR (qNMR) and mass balance.
Homogeneity Study
The objective of the homogeneity study is to demonstrate that the variability between different units of the CRM is within acceptable limits.
-
Experimental Design: A representative number of units (e.g., 10-15 bottles) are randomly selected from the batch. From each unit, multiple sub-samples (e.g., 2-3) are taken for analysis.
-
Analytical Method: The sub-samples are spiked with a known amount of this compound and analyzed using a validated method, typically Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS).
-
Statistical Analysis: The data is statistically evaluated using Analysis of Variance (ANOVA) to assess the between-unit and within-unit variances. The between-unit heterogeneity is quantified and included in the uncertainty budget of the certified value.
Stability Study
The stability study aims to establish the shelf-life of the CRM under specified storage and transport conditions.
-
Experimental Design: A set of CRM units is stored at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C) and analyzed at various time points (e.g., 0, 3, 6, 12, 24 months).
-
Analytical Method: The analytical method is the same as that used in the homogeneity study.
-
Statistical Analysis: The data is analyzed for any significant trends over time using regression analysis. The uncertainty due to potential instability is estimated and incorporated into the overall uncertainty of the certified value.
Value Assignment (Characterization)
The certified value of the phenanthrene concentration in the CRM is determined through a metrologically valid procedure.
-
Methodology: Isotope Dilution Mass Spectrometry (IDMS) using this compound is the preferred method for value assignment due to its high accuracy and precision. A known amount of the this compound internal standard is added to a precisely weighed portion of the CRM. The sample is then extracted, purified, and analyzed by GC-MS or LC-MS. The ratio of the native phenanthrene to the 13C-labeled internal standard is measured, and from this, the concentration of the native phenanthrene is calculated.
-
Inter-laboratory Comparison: To ensure the reliability of the certified value, the characterization is often performed by multiple independent and competent laboratories. The results are then statistically combined to determine the final certified value and its uncertainty.
Uncertainty Budget Calculation
A comprehensive uncertainty budget is established, which includes contributions from the characterization (value assignment), homogeneity, and stability studies, as well as the purity of the standards used. This provides a quantitative statement of the quality of the certified value.
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams, created using the DOT language, depict the key workflows.
Caption: High-level workflow for the certification of a reference material.
Caption: Experimental workflow for Isotope Dilution Mass Spectrometry (IDMS).
Conclusion
The certification of reference materials is a meticulous process that underpins the reliability of analytical measurements across various scientific disciplines. The use of this compound as an internal standard in this process offers demonstrable advantages over other alternatives, primarily due to its superior chemical stability, which translates to higher accuracy and lower uncertainty in the certified values. For researchers and professionals in drug development and other fields requiring precise PAH quantification, the choice of a CRM certified with a 13C-labeled internal standard like this compound represents the gold standard, ensuring the utmost confidence in their analytical results.
References
Assessing the Isotopic Purity of Phenanthrene-13C6: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, ensuring the isotopic purity of these reagents is paramount for accurate and reproducible experimental results. This guide provides a comprehensive comparison of Phenanthrene-13C6 with its common alternative, Phenanthrene-d10, and details the experimental protocols for assessing its isotopic purity.
Performance Comparison: this compound vs. Phenanthrene-d10
This compound is a stable isotope-labeled standard where six of the fourteen carbon atoms are replaced with the heavy isotope, ¹³C. This makes it an ideal internal standard for quantitative analysis, particularly in isotope dilution mass spectrometry. Its most common alternative is Phenanthrene-d10, where all ten hydrogen atoms are replaced with deuterium.
While both can serve as internal standards, this compound offers a distinct advantage in terms of analytical accuracy. Deuterated standards like Phenanthrene-d10 can exhibit chromatographic separation from the native analyte and are susceptible to hydrogen-deuterium exchange under certain analytical conditions. These phenomena can introduce variability and inaccuracy in quantification. In contrast, ¹³C-labeled standards are chemically identical to their native counterparts, co-elute perfectly, and are not prone to isotopic exchange, leading to more reliable and precise measurements.[1]
| Feature | This compound | Phenanthrene-d10 |
| Isotope | ¹³C | ²H (Deuterium) |
| Stated Isotopic Purity | ≥99% | ~98% |
| Chemical & Physical Behavior | Virtually identical to native phenanthrene | Minor differences in retention time and potential for H/D exchange |
| Suitability for Isotope Dilution | Excellent, considered the gold standard | Good, but potential for analytical bias |
| Common Applications | Quantitative analysis by GC-MS, LC-MS; Environmental monitoring; Metabolomics | Quantitative analysis by GC-MS, LC-MS |
Experimental Protocols for Assessing Isotopic Purity
The isotopic purity of this compound can be rigorously assessed using two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
I. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is highly sensitive and provides detailed information about the isotopic distribution of the labeled compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., toluene, hexane) at a concentration of approximately 1 mg/mL.
-
Create a series of dilutions from the stock solution to determine the optimal concentration for GC-MS analysis, typically in the range of 1-10 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector, operated in splitless mode.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/minute to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-300) to identify all isotopologues.
3. Data Analysis:
-
Integrate the chromatographic peaks corresponding to the different isotopologues of phenanthrene. The expected molecular ion (M+) for unlabeled phenanthrene is m/z 178, and for fully labeled this compound is m/z 184.
-
Calculate the isotopic purity by determining the relative abundance of the M+6 peak (m/z 184) compared to the sum of all phenanthrene-related ion peaks (M to M+6).
-
Correct for the natural abundance of ¹³C in the unlabeled portion of the molecule.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides a non-destructive method to determine the extent and position of isotopic labeling.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, benzene-d6) in a 5 mm NMR tube.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 500 MHz or equivalent, equipped with a broadband probe.
-
Experiment: ¹³C{¹H} Inverse Gated Decoupling. This pulse sequence minimizes the Nuclear Overhauser Effect (NOE) to ensure accurate quantification.
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all carbon nuclei).
-
Number of Scans: Sufficient to obtain a high signal-to-noise ratio (e.g., 1024 scans).
3. Data Analysis:
-
Process the ¹³C NMR spectrum using appropriate software (e.g., TopSpin, Mnova).
-
Integrate the signals corresponding to the ¹³C-labeled and unlabeled carbon atoms.
-
The isotopic enrichment at each labeled position can be calculated by comparing the integral of the ¹³C signal to the integral of a known internal standard or by comparing the intensities of the signals from the labeled and unlabeled positions if they are resolved.
Visualizing the Workflow and Logic
To better illustrate the processes involved in assessing and selecting an appropriate isotopically labeled standard, the following diagrams are provided.
Caption: Experimental workflow for assessing the isotopic purity of this compound.
Caption: Decision tree for selecting a suitable isotopically labeled phenanthrene standard.
References
Performance Showdown: Phenanthrene-13C6 and Alternatives as Internal Standards in Analyte Detection
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comparative analysis of Phenanthrene-13C6 and two common alternatives, Phenanthrene-d10 and Acenaphthene-d10, focusing on their linearity and range of detection in analytical methods. The selection of an internal standard can significantly impact the precision and sensitivity of quantification, particularly in complex matrices.
Comparative Analysis of Analytical Performance
The following table summarizes the key performance characteristics of analytical methods utilizing this compound, Phenanthrene-d10, and Acenaphthene-d10 as internal standards. It is important to note that these values are typically determined for the entire analytical method for target analytes, with the internal standard playing a crucial role in ensuring accuracy and reproducibility.
| Internal Standard | Linearity (R²) | Linear Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Analytical Method |
| This compound | >0.99 | Typically in the ng/L to µg/L range | <1 ng/L (in water), <0.3 ng/g (in tissue)[1] | Not explicitly stated, but typically 3-5x LOD | GC-HRMS[1] |
| Phenanthrene-d10 | >0.99 | 0.005 - 1.0 µg/mL | Not explicitly stated for the standard | Not explicitly stated for the standard | GC-MS |
| Acenaphthene-d10 | >0.99 | 0.005 - 1.0 µg/mL | Not explicitly stated for the standard | Not explicitly stated for the standard | GC-MS |
Note: The performance data, particularly for Phenanthrene-d10 and Acenaphthene-d10, often reflects the validation of a method for a suite of Polycyclic Aromatic Hydrocarbons (PAHs) where these compounds serve as internal standards. The linearity and range are therefore indicative of the overall method's performance.
The Superiority of Carbon-13 Labeling
This compound offers distinct advantages over its deuterated counterparts. While deuterated standards (like Phenanthrene-d10) are widely used, they can be susceptible to deuterium exchange, a phenomenon that can compromise the accuracy of quantification, especially at very low detection levels.[1] Carbon-13 labeled standards, such as this compound, do not undergo this exchange, leading to more robust and reliable results.[1] Furthermore, 13C-labeled standards typically have negligible native content, further enhancing their accuracy as internal standards.[1] The use of this compound in conjunction with high-resolution mass spectrometry (HRMS) can achieve exceptionally low detection limits, reaching parts-per-quadrillion (ppq) levels in water samples.[1]
Experimental Protocols
To establish the linearity and range of detection for an analytical method using an internal standard like this compound, a standardized experimental protocol is followed.
Establishing Linearity and Range of Detection
Objective: To determine the concentration range over which the instrumental response is directly proportional to the analyte concentration.
Procedure:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of the target analyte(s) and the internal standard (e.g., this compound) in a suitable solvent.
-
Preparation of Calibration Standards: Create a series of calibration standards by performing serial dilutions of the analyte stock solution. Each calibration standard should contain a constant, known concentration of the internal standard. A minimum of five concentration levels is recommended to establish linearity.
-
Instrumental Analysis: Analyze the calibration standards using the chosen analytical technique (e.g., Gas Chromatography-Mass Spectrometry - GC-MS).
-
Data Analysis:
-
For each calibration standard, calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard.
-
Plot a calibration curve of the response ratio (y-axis) against the corresponding analyte concentration (x-axis).
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value greater than 0.99 is generally considered to indicate good linearity.
-
-
Determination of Linear Range: The linear range is the concentration range over which the calibration curve is linear.
Determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of an analyte that can be reliably detected and quantified.
Procedure:
-
Method 1: Signal-to-Noise Ratio:
-
Analyze a series of low-concentration standards.
-
The LOD is the concentration at which the signal-to-noise ratio is approximately 3:1.
-
The LOQ is the concentration at which the signal-to-noise ratio is approximately 10:1.
-
-
Method 2: Standard Deviation of the Response and the Slope:
-
Analyze a number of blank samples (at least 7) and calculate the standard deviation of the response.
-
The LOD is calculated as (3.3 * standard deviation of the blank) / slope of the calibration curve.
-
The LOQ is calculated as (10 * standard deviation of the blank) / slope of the calibration curve.
-
Workflow for Determining Linearity and Range of Detection
Caption: Experimental workflow for determining linearity and range of detection.
References
Safety Operating Guide
Proper Disposal of Phenanthrene-13C6: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Phenanthrene-13C6
This compound, a stable isotope-labeled polycyclic aromatic hydrocarbon (PAH), requires careful handling and disposal due to the hazardous nature of the parent compound, phenanthrene. As Carbon-13 is a stable, non-radioactive isotope, no additional precautions for radioactivity are necessary. The disposal protocol for this compound is therefore identical to that of unlabeled phenanthrene, focusing on its chemical toxicity and environmental hazards.
Phenanthrene is classified as a hazardous waste and is harmful if swallowed. It is also very toxic to aquatic life with long-lasting effects.[1][2] Proper disposal is not only a matter of laboratory safety but also of environmental stewardship and regulatory compliance. Adherence to local, regional, and national regulations for hazardous waste disposal is mandatory.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of solid this compound and its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
In case of a spill, immediately remove all sources of ignition. Dampen the spilled solid material with a suitable solvent like ethanol to prevent airborne dust and transfer it to a sealed container for disposal.[3]
Quantitative Data for Phenanthrene
The following table summarizes key quantitative data for phenanthrene, which is essential for risk assessment and understanding its hazardous profile.
| Parameter | Value | Reference |
| Toxicity | ||
| Oral LD50 (Mouse) | 700 mg/kg | [1][4] |
| Oral LD50 (Rat) | 1.8 g/kg | [5] |
| Physical Properties | ||
| Melting Point | 95 - 101 °C | [5] |
| Boiling Point | 336 °C | [5] |
| Disposal | ||
| Recommended Incineration Temperature | > 800 °C | [6][7] |
Experimental Protocol for Waste Disposal Preparation
This protocol outlines the step-by-step procedure for the safe packaging and labeling of this compound waste for disposal.
Materials:
-
Waste this compound (solid or in solution)
-
Compatible hazardous waste container (e.g., glass or polyethylene for solutions, wide-mouth glass jar for solids) with a screw-on cap[8]
-
Secondary containment bin[8]
-
Hazardous waste tags/labels[9]
-
Personal Protective Equipment (PPE)
Procedure:
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless they are compatible.
-
Solid waste (e.g., contaminated gloves, weighing paper) should be collected separately from liquid waste.[8]
-
-
Container Selection and Filling:
-
Labeling of Waste Container:
-
Attach a hazardous waste tag to the container before adding any waste.[8]
-
Clearly label the container with the words "Hazardous Waste."[9][10]
-
Write the full chemical name, "this compound," and list all other components of the mixture, including solvents, with their approximate concentrations. Do not use abbreviations.[9]
-
Include the date of waste generation and the principal investigator's name and contact information.[9]
-
-
Storage Pending Disposal:
-
Keep the waste container tightly closed except when adding waste.[10]
-
Store the sealed container in a designated, well-ventilated hazardous waste storage area.
-
Place the primary waste container in a secondary containment bin to prevent spills.[8] The secondary container should be able to hold 110% of the volume of the primary container.[8]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[9]
-
Follow all institutional procedures for waste manifest and pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Final Disposal Method
The recommended final disposal method for phenanthrene and other polycyclic aromatic hydrocarbons is high-temperature incineration.[6] Incineration at temperatures above 800°C in a licensed hazardous waste disposal facility ensures the complete destruction of the compound, minimizing its environmental impact.[6][7] It is crucial to hand over the properly prepared waste to a certified waste disposal company or your institution's EHS department for final disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. PHENANTHRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.es [fishersci.es]
- 6. tandfonline.com [tandfonline.com]
- 7. Levels of polycyclic aromatic hydrocarbons in different types of hospital waste incinerator ashes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Comprehensive Safety and Handling Guide for Phenanthrene-13C6
This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Phenanthrene-13C6. This compound is a stable, isotopically labeled form of Phenanthrene, a polycyclic aromatic hydrocarbon (PAH).[1][2] While the isotopic label does not alter its chemical reactivity, it should be handled with the same precautions as its unlabeled counterpart due to its inherent hazards.
Phenanthrene is classified as harmful if swallowed and causes skin irritation.[3] It is also recognized as very toxic to aquatic life with long-lasting environmental effects.[4][5] Adherence to the following procedures is critical to ensure personal safety and environmental protection.
Key Safety and Physical Data
The following table summarizes essential quantitative data for Phenanthrene. Users should assume these values are applicable to this compound.
| Parameter | Value | Source |
| Workplace Exposure Limits | ||
| OSHA PEL (8-hr TWA)¹ | 0.2 mg/m³ | [6] |
| NIOSH REL (10-hr TWA)¹ | 0.1 mg/m³ | [6] |
| ACGIH TLV (8-hr TWA)¹ | 0.2 mg/m³ | [6] |
| NFPA Hazard Rating | ||
| Health | 2 (Moderate) | [6] |
| Flammability | 1 (Slight) | [6] |
| Reactivity | 0 (Minimal) | [6] |
| Physical Properties | ||
| Appearance | Colorless to white crystalline solid | [6] |
| Melting Point | 95 - 101 °C / 203 - 213.8 °F | [5] |
| Boiling Point | 336 °C / 636.8 °F | [5] |
| Solubility in Water | Insoluble | [3][5] |
| Vapor Pressure | 1 mmHg @ 116 °C | [5] |
| ¹Exposure limits are for Coal Tar Pitch Volatiles, which include Phenanthrene. |
Operational and Disposal Plans
This section provides step-by-step procedural guidance for the safe handling and disposal of this compound.
A. Required Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles are mandatory.[7][8] A face shield should be worn over safety glasses if there is a significant risk of splashing.[7][8]
-
Hand Protection: Wear chemical-resistant gloves.[3] Disposable nitrile gloves provide adequate short-term protection and should be inspected before use.[8] Change gloves immediately if contact with the chemical is suspected.
-
Body Protection: A standard laboratory coat or coveralls must be worn and kept fully buttoned.[6][7]
-
Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to keep airborne dust concentrations to a minimum.[4][6] If engineering controls are insufficient or if dust generation is unavoidable, a NIOSH-approved air-purifying respirator may be necessary.[9]
-
Footwear: Closed-toe and closed-heel shoes must be worn in the laboratory.[8]
B. Safe Handling Protocol
-
Preparation: Before handling, ensure you are familiar with the chemical's hazards by reviewing this guide and the Safety Data Sheet (SDS).[6] Ensure a chemical spill kit is readily accessible.
-
Work Area Setup: All handling of solid this compound, including weighing and transferring, should be conducted inside a certified chemical fume hood to prevent inhalation of dust.[4] Cover the work surface with absorbent, disposable bench paper.
-
Handling: Avoid actions that generate dust.[4] Use spatulas and other tools carefully. When preparing solutions, add the solid slowly to the solvent.
-
Post-Handling: After handling, thoroughly decontaminate the work area. Wash hands and any exposed skin thoroughly with soap and water.[4][5] Contaminated clothing should be removed and laundered before reuse.[3] Do not eat, drink, or smoke in the handling area.[4][5]
C. Storage Requirements
-
Store this compound in its original, tightly sealed container.[4]
-
Keep in a dry, well-ventilated area away from heat, direct sunlight, and ignition sources.[4][6]
-
The substance is incompatible with strong oxidizing agents (e.g., perchlorates, nitrates, peroxides).[6] Store it separately from these chemicals.
D. Spill and Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Control: Eliminate all ignition sources.[6]
-
Protect: Don the appropriate PPE as described in Section A.
-
Contain & Clean: For small spills, gently moisten the spilled solid with water to prevent dust from becoming airborne.[6] Carefully collect the material using a scoop or a HEPA-filtered vacuum cleaner and place it into a clearly labeled, sealed container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Do not wash spills into the sewer system. [6]
First Aid Measures:
-
If Swallowed: Rinse the mouth with water.[3] Call a poison control center or physician for guidance.[4][5]
-
Skin Contact: Immediately remove contaminated clothing.[6] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[5][6] Seek medical attention if skin irritation occurs or persists.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[6] Seek medical attention.
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen and seek immediate medical attention.
E. Waste Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Do not mix phenanthrene waste with other waste streams.[4]
-
Containment: Collect all solid waste in a designated, sealed, and clearly labeled hazardous waste container.[6] Handle uncleaned containers as you would the product itself.[4]
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office.[6] Disposal must comply with all local, state, and federal regulations.[3][4] Phenanthrene is not suitable for drain disposal.[10]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound from preparation to disposal.
References
- 1. scbt.com [scbt.com]
- 2. This compound - Acanthus Research [acanthusresearch.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. epa.gov [epa.gov]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. policies.dartmouth.edu [policies.dartmouth.edu]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
